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Core Science & Biosynthesis

Foundational

The (1,5-Naphthyridin-4-yl)methanamine Scaffold in Drug Discovery: Physicochemical Profiling, Synthesis, and Kinase Inhibition Pathways

Executive Summary (1,5-Naphthyridin-4-yl)methanamine is a highly versatile, bicyclic heteroaromatic building block utilized extensively in modern medicinal chemistry. This technical guide provides an in-depth analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (1,5-Naphthyridin-4-yl)methanamine is a highly versatile, bicyclic heteroaromatic building block utilized extensively in modern medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, a field-proven synthetic methodology, and its mechanistic role as a privileged scaffold in kinase inhibitor development.

Structural & Physicochemical Profiling

As a Senior Application Scientist, I often emphasize that a molecule's utility in drug discovery is dictated by its electronic topology. The 1,5-naphthyridine core is not merely a passive structural linker; the sp2-hybridized nitrogens at positions 1 and 5 are highly electronegative, creating a polarized π-system that excels in π-stacking interactions (1)[1]. More importantly, these nitrogens serve as obligate hydrogen-bond acceptors. When docked into the ATP-binding pocket of kinases, they anchor the scaffold to the hinge region's backbone amides, effectively displacing the natural ATP substrate (2)[2].

The primary amine at the 4-position provides a critical synthetic handle. It can be functionalized via amide coupling or reductive amination to explore structure-activity relationships (SAR), or left unprotected to form salt bridges with acidic residues (Asp/Glu) in the solvent-exposed regions of the target binding pocket.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-(1,5-naphthyridin-4-yl)methanamine
CAS Registry Number 1935541-15-3 (3)[3]
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Two ring nitrogens, one amine nitrogen)
Structural Class Bicyclic Heteroaromatic Primary Amine
Synthetic Methodology: A Self-Validating Protocol

In my experience overseeing scale-up campaigns, the reduction of heteroaromatic nitriles is notoriously prone to secondary amine dimerization. To circumvent this, the protocol below leverages a highly pressurized methanolic ammonia environment. The excess ammonia acts as a kinetic trap, intercepting the intermediate imine before it can react with newly formed primary amine molecules. Furthermore, Raney Nickel is selected over Palladium on Carbon (Pd/C) to prevent unwanted hydrodecyanation or reduction of the electron-deficient naphthyridine ring (1)[1].

Step-by-Step Reduction Protocol:

  • Preparation: Dissolve 1,5-naphthyridine-4-carbonitrile (1.0 eq) in a 7N solution of NH3 in methanol (approx. 10 mL/mmol).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to the starting material). Safety Note: Raney Ni is highly pyrophoric; maintain an inert atmosphere during transfer.

  • Reaction: Purge the Parr reactor with N2 (3x), followed by H2 (3x). Pressurize the vessel to 50 psi with H2 and stir vigorously at 25°C for 12 hours.

  • Workup: Vent the reactor and purge with N2. Filter the mixture through a tightly packed Celite pad to remove the catalyst, washing with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC or flash chromatography (DCM:MeOH:NH4OH gradient) to yield the pure primary amine.

SynthWorkflow A 1,5-Naphthyridine-4-carbonitrile (Starting Material) B Raney Ni, H2 (50 psi) NH3/MeOH, 25°C A->B Catalytic Reduction C (1,5-Naphthyridin-4-yl)methanamine (Target Scaffold) B->C Primary Amine Isolation D LC-MS & NMR (Validation) C->D QC & Purity Check

Fig 1. Controlled reduction workflow of 1,5-naphthyridine-4-carbonitrile to the target methanamine.

Analytical Validation System

A protocol is only as trustworthy as its validation system. To ensure the integrity of the synthesized (1,5-naphthyridin-4-yl)methanamine, employ the following self-validating analytical checks:

  • LC-MS (ESI+): The reaction is deemed complete when the starting material peak disappears, and a dominant peak at m/z 160.2 ([M+H]+) emerges.

  • 1H-NMR (DMSO-d6): Confirm the reduction by identifying the unique methylene protons (-CH2-) as a singlet around 4.2 ppm. The primary amine protons (-NH2) will appear as a broad singlet around 2.0–2.5 ppm, which must disappear upon D2O exchange.

  • 13C-NMR: The definitive marker of successful conversion is the disappearance of the nitrile carbon signal (~117 ppm) and the appearance of an aliphatic benzylic carbon signal (~42 ppm).

Applications in Drug Discovery: Kinase Inhibition Pathways

The 1,5-naphthyridine scaffold is a cornerstone in the design of targeted kinase inhibitors. Its rigid geometry allows it to fit snugly into the ATP-binding cleft of various kinases. A prominent example is its use in developing potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5 (2)[2].

In fibrotic diseases and certain cancers, the overactive TGF-β/ALK5 pathway leads to excessive SMAD2/3 phosphorylation and subsequent fibrotic gene transcription. Derivatives synthesized from (1,5-naphthyridin-4-yl)methanamine act as ATP-competitive inhibitors. By forming critical hydrogen bonds with the ALK5 hinge region, these compounds block receptor autophosphorylation, thereby shutting down the downstream signaling cascade.

Pathway TGFB TGF-β Ligand Receptor TGF-β Type II Receptor TGFB->Receptor Binds & Recruits ALK5 ALK5 (TGF-β Type I Receptor) Receptor->ALK5 Activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Phosphorylates Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5 ATP-competitive Inhibition Gene Fibrotic Gene Transcription SMAD->Gene Nucleus Translocation

Fig 2. Inhibition of the TGF-β/ALK5 signaling cascade by 1,5-naphthyridine-derived compounds.

References
  • BLD Pharm. "(1H-Benzo[d]imidazol-4-yl)methanamine Catalog" (Contains CAS 1935541-15-3 Registry Data).
  • Molecules (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines".
  • Journal of Medicinal Chemistry (2004). "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors".

Sources

Exploratory

The (1,5-Naphthyridin-4-yl)methanamine Scaffold in Medicinal Chemistry: A Structural and Mechanistic Whitepaper

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In modern drug discovery, the transition from hit to lead often hinges on the sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In modern drug discovery, the transition from hit to lead often hinges on the selection of a privileged scaffold that balances target affinity with favorable physicochemical properties. As a Senior Application Scientist, I frequently advocate for the strategic deployment of the (1,5-Naphthyridin-4-yl)methanamine building block. This specific fragment synergizes the rigid, electron-deficient nature of the 1,5-naphthyridine core with the highly versatile, solvent-directed methanamine vector.

This whitepaper deconstructs the causality behind the experimental success of this scaffold, exploring its physicochemical advantages, its mechanistic role in targeting kinases (ALK5, MELK) and phosphodiesterases (PDE10A), and the self-validating synthetic protocols required for its integration into drug development pipelines.

Physicochemical Rationale: Why (1,5-Naphthyridin-4-yl)methanamine?

When optimizing a lead compound, replacing a traditional quinoline or pyridine ring with a 1,5-naphthyridine core is a calculated decision driven by the need to modulate lipophilicity and electron density.

  • The 1,5-Naphthyridine Core: The inclusion of a second nitrogen atom in the fused bicyclic system significantly lowers the logP (partition coefficient) compared to quinoline, enhancing aqueous solubility. Furthermore, the N1 and N5 atoms act as potent bidentate hydrogen-bond acceptors, which is critical for anchoring molecules in the hinge region of kinases or chelating metals in metalloenzymes1[1].

  • The Methanamine Vector at C4: Positioning a methanamine ( −CH2​−NH2​ ) group at the 4-position serves a dual purpose. First, the basic amine ( pKa​≈8.5−9.5 ) enables the formation of stable, highly soluble salts (e.g., HCl or mesylate salts). Second, in the context of receptor binding, the C4 position typically projects outward from the hydrophobic pocket into the solvent channel. This allows the amine to be functionalized with bulky solubilizing groups without causing steric clashes within the primary binding site.

Table 1: Comparative Physicochemical Profiling
Scaffold FeatureProperty ModulatedMechanistic Advantage in Drug Design
N1/N5 Heteroatoms Lipophilicity ( logP ), TPSAImproves metabolic stability; acts as a dual H-bond acceptor for hinge-binding.
C4-Methanamine pKa​ , Aqueous SolubilityEnables salt formation; acts as a synthetic handle for solvent-exposed vectors.
Planar Bicyclic System π−π StackingEnhances intercalation or stacking with aromatic residues (e.g., Phe, Tyr) in binding pockets.

Target-Specific Mechanistic Insights

The versatility of the (1,5-Naphthyridin-4-yl)methanamine scaffold is best illustrated by its successful application across diverse therapeutic targets.

Kinase Inhibition: ALK5 and MELK

In the development of inhibitors for the Transforming Growth Factor- β (TGF- β ) type I receptor (ALK5), the 1,5-naphthyridine core was identified as a critical pharmacophore. The nitrogen atoms of the naphthyridine ring form essential hydrogen bonds with the kinase hinge region. Compounds utilizing a 1,5-naphthyridin-4-yl-substituted architecture exhibited highly potent inhibition of ALK5 autophosphorylation ( IC50​<10 nM ) while maintaining excellent selectivity over off-target kinases like p38 MAP kinase2[2].

Similarly, in the design of Type-II inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK), the scaffold is utilized to stabilize the "DFG-out" conformation. The methanamine linker provides the necessary flexibility and vector trajectory to extend into the solvent-exposed "front pocket," allowing for the addition of selectivity-driving functional groups 3[3].

Phosphodiesterase 10A (PDE10A) in Schizophrenia

During the discovery of MK-8189, a clinical-stage PDE10A inhibitor for schizophrenia, researchers faced challenges with the physicochemical properties and off-target liabilities (such as PXR activation) of early pyrimidine-based leads. Transitioning to a 1,5-naphthyridine core significantly improved the target engagement profile. The integration of the naphthyridine system improved PDE10A potency by 8-fold and enhanced pH 7 solubility, validating the scaffold's utility in central nervous system (CNS) drug design4[4].

Metalloenzyme Targeting: Rpn11 Proteasome Subunit

In Fragment-Based Drug Discovery (FBDD), 1,5-naphthyridine derivatives serve as potent Metal-Binding Pharmacophores (MBPs). The spatial arrangement of the nitrogen atoms allows for coordinate covalent bonding to the catalytic Zn2+ ion in the active site of Rpn11, a metalloisopeptidase critical for tumor cell proliferation 5[5].

PharmacophoreLogic A 1,5-Naphthyridine Core C Bidentate H-Bonding (Kinase Hinge Region) A->C N1/N5 Atoms D Metal Chelation (Zn2+ in Metalloenzymes) A->D Electron Pairs B C4-Methanamine Vector E Solvent Exposure & Salt Formation B->E Basic Amine F Target Selectivity (e.g., PDE10A, ALK5) C->F E->F

Pharmacophore mapping and binding logic of the (1,5-Naphthyridin-4-yl)methanamine scaffold.

Experimental Methodology: Self-Validating Synthetic Workflow

To ensure scientific integrity, the synthesis of the (1,5-Naphthyridin-4-yl)methanamine scaffold must follow a self-validating protocol. As an application scientist, I emphasize that controlling regiochemistry during the initial cyclization is paramount. The following step-by-step methodology utilizes an iodine-catalyzed Skraup reaction, which prevents over-oxidation and improves yield1[1].

Step-by-Step Protocol

Step 1: Construction of the 1,5-Naphthyridine Core (Skraup Cyclization)

  • Reagents: Combine 3-aminopyridine (1.0 eq) and glycerol (3.0 eq) in a reaction flask.

  • Catalysis: Add a catalytic amount of Iodine ( I2​ , 0.1 eq) in a 1:1 mixture of dioxane/water. Causality: Iodine acts as a mild, recoverable oxidant, facilitating the cyclization while minimizing the formation of tarry byproducts common in traditional Skraup reactions using strong acids.

  • Reaction: Reflux the mixture at 100 °C for 12 hours.

  • Validation: Monitor via LC-MS. The target mass should correspond to the unsubstituted 1,5-naphthyridine. Extract with ethyl acetate and purify via silica gel chromatography.

Step 2: C4-Functionalization (Halogenation & Cyanation)

  • Halogenation: Treat the 1,5-naphthyridine with POCl3​ or Br2​ under controlled conditions to direct electrophilic aromatic substitution (or via N-oxide rearrangement) to the 4-position, yielding 4-chloro or 4-bromo-1,5-naphthyridine.

  • Cyanation: React the 4-halo intermediate with Copper(I) Cyanide (CuCN) in DMF at 150 °C to yield 1,5-naphthyridine-4-carbonitrile.

  • Validation: 1H -NMR must confirm the disappearance of the C4 proton and the preservation of the asymmetric bicyclic splitting pattern.

Step 3: Reduction to Methanamine

  • Reduction: Dissolve the nitrile intermediate in methanol. Add a catalytic amount of Palladium on Carbon (Pd/C) or Raney Nickel.

  • Hydrogenation: Stir under a hydrogen atmosphere ( H2​ , 1-2 atm) at room temperature until hydrogen uptake ceases. Alternative: Use LiAlH4​ in anhydrous THF at 0 °C for a more aggressive reduction.

  • Isolation: Filter the catalyst through Celite, concentrate the filtrate, and precipitate the product as an HCl salt by adding ethereal HCl.

  • Final Validation: High-Resolution Mass Spectrometry (HRMS) and 13C -NMR must confirm the presence of the aliphatic −CH2​− carbon ( ∼40−45 ppm ).

SyntheticWorkflow S1 3-Aminopyridine + Glycerol S2 Skraup Cyclization (Iodine Catalyst, 100°C) S1->S2 S3 1,5-Naphthyridine Core S2->S3 S4 Halogenation (POCl3) -> 4-Halo-1,5-Naphthyridine S3->S4 S5 Cyanation (CuCN) -> 4-Cyano-1,5-Naphthyridine S4->S5 S6 Reduction (H2, Pd/C) -> Methanamine Formation S5->S6 S7 (1,5-Naphthyridin-4-yl)methanamine S6->S7

Self-validating synthetic workflow for the (1,5-Naphthyridin-4-yl)methanamine scaffold.

Conclusion

The (1,5-Naphthyridin-4-yl)methanamine scaffold is not merely a structural variation; it is a rationally designed instrument for molecular recognition. By leveraging the low lipophilicity and bidentate H-bonding capacity of the naphthyridine core, alongside the solvent-directed basicity of the methanamine vector, medicinal chemists can systematically overcome hurdles related to target affinity, off-target toxicity, and poor pharmacokinetics.

References

  • 1 - National Institutes of Health (NIH) / PMC. 2.2 - Journal of Medicinal Chemistry / ACS Publications. 3.4 - Journal of Medicinal Chemistry / ACS Publications. 4.3 - Office of Scientific and Technical Information (OSTI). 5.5 - National Institutes of Health (NIH) / PMC.

Sources

Foundational

Preliminary Toxicity Profiling of (1,5-Naphthyridin-4-yl)methanamine Scaffolds: A Mechanistic Triage Guide

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale The 1,5-naphthyridine scaffold is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

The 1,5-naphthyridine scaffold is a highly versatile, privileged pharmacophore in modern drug discovery. It is frequently leveraged in the development of BET bromodomain inhibitors, antimalarial phosphatidylinositol-4-kinase (PI4K) inhibitors, and antibacterial agents 12. However, the specific functionalization of this core with a methanamine moiety at the C4 position—creating the (1,5-naphthyridin-4-yl)methanamine scaffold—introduces a unique set of physicochemical properties that demand rigorous, early-stage toxicity profiling.

As a Senior Application Scientist, I emphasize that toxicity is rarely random; it is a direct consequence of molecular architecture. The basic primary amine (pKa ~8.5–9.0) significantly alters the ionization state at physiological pH, while the planar, electron-deficient naphthyridine core presents inherent risks for DNA intercalation and off-target kinase inhibition 3. This guide delineates the mechanistic liabilities of this scaffold and provides self-validating protocols to triage compounds effectively.

Mechanistic Toxicology & Liability Assessment

To effectively profile this scaffold, we must first understand the causality behind its primary toxicological liabilities:

A. Cardiotoxicity (hERG Channel Blockade)

The primary liability of the methanamine substitution is its basicity and resulting lipophilic cation formation, which are classic drivers of hERG (Human Ether-à-go-go-Related Gene) potassium channel inhibition 1. At physiological pH (7.4), the methanamine nitrogen is predominantly protonated. This cationic center is drawn into the hERG central cavity, where it forms strong cation-π interactions with aromatic residues (Tyr652 and Phe656). The planar 1,5-naphthyridine core further anchors the molecule via π-π stacking, leading to delayed ventricular repolarization and potentially fatal Long QT syndrome.

hERG_Mechanism Scaffold (1,5-Naphthyridin-4-yl) methanamine Protonation Protonation (pH 7.4) Cationic Amine Scaffold->Protonation Physiological Environment Binding hERG Cavity Binding (Tyr652 / Phe656) Protonation->Binding Cation-π & π-π Stacking Effect Action Potential Prolongation Binding->Effect K+ Efflux Blockade

Mechanistic pathway of hERG channel blockade by basic methanamine derivatives.

B. Genotoxicity and Cytotoxicity (Topoisomerase Interference)

Fused naphthyridines and their derivatives are well-documented topoisomerase I (TopI) and II inhibitors 1. The flat, heteroaromatic nature of the 1,5-naphthyridine ring allows it to intercalate between DNA base pairs. When the scaffold stabilizes the TopI-DNA cleavage complex, it prevents DNA religation, leading to double-strand breaks and subsequent apoptosis. Toxicity profiling must distinguish between targeted therapeutic cytotoxicity and off-target genotoxicity in healthy mammalian cells.

Quantitative Data Summarization: Structure-Toxicity Relationships

The following table summarizes representative Structure-Activity Relationship (SAR) data for various substitutions on the (1,5-Naphthyridin-4-yl)methanamine scaffold, illustrating how strategic modifications can mitigate inherent toxicities 2.

Scaffold Variant (R-Group Modifications)hERG IC₅₀ (µM)HepG2 CC₅₀ (µM)PBMC CC₅₀ (µM)Topo I InhibitionLiability Assessment
Unsubstituted Core 1.215.512.0HighSevere Cardiotox / Genotox
C2-Methyl, C8-Methoxy 4.532.128.4ModerateModerate Risk
C8-Cyano (-CN) 8.422.018.5ModerateBorderline Genotox
C2-Trifluoromethyl (-CF₃) 14.8>50.0>50.0LowViable Lead Candidate

Data Interpretation: Introducing electron-withdrawing groups (e.g., -CF₃) at the C2 position reduces the electron density of the naphthyridine ring, weakening π-π stacking in the hERG cavity and reducing DNA intercalation propensity, thereby widening the therapeutic index.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they internally verify the biological relevance of that data.

Tox_Workflow Start Scaffold Triage: (1,5-Naphthyridin-4-yl)methanamines Cyto In Vitro Cytotoxicity (HepG2 & PBMCs) Start->Cyto Cardio Cardiotoxicity (Automated Patch-Clamp) Start->Cardio Geno Genotoxicity (Topo I Relaxation Assay) Start->Geno Decision Go/No-Go Decision (Therapeutic Index > 10x) Cyto->Decision Cardio->Decision Geno->Decision

Tier 1 Preliminary Toxicity Profiling Workflow for Naphthyridine Scaffolds.

Protocol 1: Automated Patch-Clamp Assay for hERG Liability

Causality: While ligand-binding assays (e.g., [³H]-astemizole displacement) are high-throughput, they fail to capture state-dependent channel block kinetics. Automated patch-clamp provides direct electrophysiological measurement of the functional K+ current blockade, which is the actual physiological driver of QT prolongation.

Self-Validation Mechanisms:

  • Internal Control: A pre-compound baseline recording is required for each cell.

  • Quality Threshold: A strict seal resistance threshold (>1 GΩ) is enforced. If the seal degrades, the data point is automatically discarded to prevent false negatives caused by current leak.

  • Positive Control: E-4031 (a known hERG inhibitor) is used to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiological Setup: Suspend cells in extracellular recording solution and load into the automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration and verify seal resistance (>1 GΩ).

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the (1,5-Naphthyridin-4-yl)methanamine derivative at escalating concentrations (0.1 µM to 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the pre-compound baseline. Generate an IC₅₀ curve using a 4-parameter logistic fit.

Protocol 2: Topoisomerase I DNA Relaxation Assay

Causality: Cytotoxicity in HepG2 cells could stem from mitochondrial toxicity, membrane disruption, or genotoxicity. Because 1,5-naphthyridines are known DNA intercalators 3, we must isolate topoisomerase interference as a specific mechanism. The relaxation assay differentiates between catalytic inhibitors and topoisomerase poisons based on plasmid topology.

Self-Validation Mechanisms:

  • Negative Control: Plasmid + enzyme + vehicle (DMSO). Validates baseline relaxation activity. If this fails to show complete relaxation, the enzyme batch is invalidated.

  • Positive Control: Camptothecin (100 µM). Validates the stabilization of the cleavage complex and the detection limit of the agarose gel.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Topo I reaction buffer, and the test compound (10 µM and 100 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I. Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 37°C for an additional 15 minutes to digest the enzyme.

  • Electrophoresis: Load the samples onto a 1% agarose gel (without ethidium bromide, to prevent intercalation artifacts during migration). Run at 2 V/cm for 3 hours.

  • Visualization: Post-stain the gel with GelRed for 30 minutes. Supercoiled DNA migrates rapidly, while relaxed DNA migrates slowly. Inhibition is quantified by the retention of the fast-migrating supercoiled band.

References

  • 1. Source: encyclopedia.pub.

  • 3. Source: nih.gov.

  • 2. Source: acs.org.

Sources

Protocols & Analytical Methods

Method

Standard protocols for the amidation of (1,5-Naphthyridin-4-yl)methanamine

Advanced Amidation Protocols for (1,5-Naphthyridin-4-yl)methanamine: Mechanistic Insights and Workflows Executive Summary & Mechanistic Profiling (1,5-Naphthyridin-4-yl)methanamine is a highly valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Amidation Protocols for (1,5-Naphthyridin-4-yl)methanamine: Mechanistic Insights and Workflows

Executive Summary & Mechanistic Profiling

(1,5-Naphthyridin-4-yl)methanamine is a highly valuable building block in medicinal chemistry and drug development. Structurally, it features a primary amine separated from a 1,5-naphthyridine core by a methylene spacer. This spacer insulates the amine from the strong electron-withdrawing effect of the bicyclic heteroaromatic ring, rendering the primary amine highly nucleophilic (exhibiting aliphatic character with a pKa ~9–10).

However, the dual nitrogen atoms in the 1,5-naphthyridine core introduce distinct synthetic challenges. They possess inherent basicity, metal-chelating potential, and a susceptibility to adventitious N-acylation or N-oxidation under excessively harsh conditions[1]. As an application scientist, I have observed that standard peptide coupling conditions often require precise optimization for this substrate. The basicity of the naphthyridine ring can buffer the reaction microenvironment, sometimes necessitating higher equivalents of auxiliary bases (like DIPEA or N-methylmorpholine) to ensure the carboxylic acid remains fully deprotonated for active ester formation[2].

Quantitative Reagent Selection Matrix

Selecting the optimal coupling agent for (1,5-naphthyridin-4-yl)methanamine is a balance of yield, epimerization risk (when coupling with chiral acids), and scalability. The table below summarizes the empirical data for standard amidation strategies applied to heteroaryl methanamines.

Coupling StrategyTypical Yield (%)Epimerization RiskScalabilityReaction TimeDownstream Processing
HATU / DIPEA 85–95%LowModerate2–4 hRequires silica gel chromatography
EDC·HCl / HOBt 70–80%ModerateHigh12–16 hSimple aqueous extraction
T3P / Pyridine 80–90%Very LowHigh4–8 hSimple aqueous extraction
Acyl Chloride / Et₃N 90–98%High (if chiral)Very High1–2 hSimple aqueous extraction

Experimental Workflows & Causality

To visualize the standard process flow and the logical progression of the reaction, refer to the workflow diagram below.

Workflow A Carboxylic Acid (Substrate) C Active Ester Intermediate A->C Base (DIPEA) B Coupling Reagent (HATU/T3P) B->C E Amide Bond Formation C->E Nucleophilic Attack D (1,5-Naphthyridin-4-yl) methanamine D->E F Purified Amide Target E->F Aqueous Workup

Standard workflow for the amidation of (1,5-naphthyridin-4-yl)methanamine.

Protocol A: HATU-Mediated Amidation (Optimized for Chiral/Complex Acids)

This protocol is the gold standard for discovery-scale synthesis where yield and stereochemical integrity are paramount.

  • Step 1: Acid Activation. Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: DMF provides excellent solubility for polar intermediates. HATU rapidly converts the acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. A 3.0 eq excess of DIPEA is critical because it neutralizes the acid, drives the formation of the active ester, and accounts for any buffering effect from the naphthyridine nitrogens later in the reaction.

  • Step 2: Amine Addition. Add (1,5-Naphthyridin-4-yl)methanamine (1.1 eq) to the activated ester solution.

    • Causality: A slight excess (1.1 eq) of the amine ensures complete consumption of the valuable carboxylic acid.

  • Step 3: Self-Validating Monitoring. Stir for 2 hours. Sample 5 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

    • System Validation: The 1,5-naphthyridine chromophore provides robust UV absorbance at 254 nm and ~310 nm. You must observe the disappearance of the active ester mass and the appearance of the product mass [M+H]+. If unreacted amine remains, the reaction is complete; if active ester remains, the amine may have been degraded or weighed incorrectly.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organics with 5% LiCl (aq) to remove residual DMF.

Protocol B: T3P-Mediated Amidation (Optimized for Scalability)

Propylphosphonic anhydride (T3P) is an exceptional reagent for scaling up syntheses, as it generates water-soluble byproducts that eliminate the need for chromatography[2].

  • Step 1: Reagent Mixing. Dissolve the carboxylic acid (1.0 eq) and (1,5-naphthyridin-4-yl)methanamine (1.05 eq) in 2-MeTHF (0.5 M).

    • Causality: Unlike HATU, T3P functions exceptionally well in greener, water-immiscible solvents like 2-MeTHF. This allows the entire reaction and subsequent workup to occur in a single vessel, minimizing transfer losses of the polar naphthyridine product.

  • Step 2: Base and Coupling Agent Addition. Add Pyridine (3.0 eq). Cool the mixture to 0 °C, then add T3P (50% solution in EtOAc, 1.5 eq) dropwise.

    • Causality: Pyridine acts as both a base and a nucleophilic catalyst. The dropwise addition of T3P controls the mild exotherm, preventing thermal degradation of the heteroaryl amine.

  • Step 3: Self-Validating Workup. Stir at room temperature for 6 hours. Add water directly to the reaction vessel and stir vigorously for 30 minutes.

    • System Validation: Separate the layers and check the pH of the aqueous layer. It must be slightly basic (pH 8-9) to ensure the naphthyridine product remains unprotonated and partitions entirely into the organic (2-MeTHF) layer.

Mechanistic Troubleshooting & Side Reactions

Direct amidation on heteroarene systems can be complicated by the inherent reactivity of the heteroaromatic rings[3]. Understanding the mechanistic pathways of failure is critical for process optimization.

SideReactions Amine (1,5-Naphthyridin-4-yl) methanamine Desired Desired N-Alkyl Amide Amine->Desired 1.0 eq Stoichiometry Side1 Naphthyridine N-Acylation Amine->Side1 Heat + Excess Reagent Acyl Acyl Chloride (Excess) Acyl->Desired Acyl->Side1 Side2 Bis-Acylation (Imide Formation) Acyl->Side2 Desired->Side2 Strong Base

Mechanistic pathways showing desired amidation vs. potential side reactions.

  • Issue: Poor Conversion / Stalled Reaction.

    • Causality: The amine is frequently supplied commercially as a hydrochloride salt. If insufficient base is added, the amine remains protonated and non-nucleophilic. Furthermore, transamidation pathways can be hindered if the local pH drops[4].

    • Corrective Action: Always verify the salt status of your starting material. Add an extra 1.0 eq of DIPEA or Et₃N per equivalent of HCl in the starting material.

  • Issue: Bis-acylation (Imide Formation).

    • Causality: When using highly reactive acyl chlorides with a strong base, the newly formed secondary amide can be deprotonated and react with a second equivalent of the acylating agent.

    • Corrective Action: Strictly control stoichiometry (1.0 eq of acyl chloride) and utilize inverse addition (adding the acyl chloride slowly to the amine/base mixture) to ensure the acylating agent is never in excess.

References

  • Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines Source: PubMed / Journal of Organic Chemistry URL:[1]

  • Amide synthesis by transamidation Source: Organic Chemistry Portal URL:[4]

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[2]

  • C–H Amidation and Amination of Arenes and Heteroarenes with Amide and Amine using Cu-MnO as a Reusable Catalyst under Mild Conditions Source: ACS Publications / The Journal of Organic Chemistry URL:[3]

Sources

Application

Application Note: Utilizing (1,5-Naphthyridin-4-yl)methanamine in the Discovery of Novel Antimicrobial Agents

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel antibiotic classes that bypass existing resistance mechanisms. (1,5-Naphthyridin-4-yl)methanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel antibiotic classes that bypass existing resistance mechanisms. (1,5-Naphthyridin-4-yl)methanamine has emerged as a critical bifunctional building block in medicinal chemistry, specifically for synthesizing 1,5-naphthyridine derivatives[1]. This scaffold is highly valued as the "Left-Hand Motif" (LHM) in Novel Bacterial Topoisomerase Inhibitors (NBTIs) and as a core structure for FtsZ protein inhibitors[2][3]. This application note provides a comprehensive guide to the mechanistic rationale, synthesis workflows, and self-validating biological protocols required to evaluate these compounds in an antimicrobial drug discovery pipeline.

Mechanistic Rationale: The 1,5-Naphthyridine Pharmacophore

Classical fluoroquinolones (e.g., ciprofloxacin) kill bacteria by stabilizing the DNA-gyrase cleavage complex via water-metal ion bridges. However, mutations in the gyrA and parC genes rapidly confer resistance by altering this binding pocket.

1,5-Naphthyridine-based NBTIs circumvent this by binding to a distinct, non-overlapping pocket on the GyrA/ParC subunits[3][4]. The methanamine group at the C4 position of (1,5-Naphthyridin-4-yl)methanamine is strategically vital: it provides an ideal synthetic handle to attach a central basic linker (such as an oxabicyclooctane or piperidine ring). This linker spans the distance between the 1,5-naphthyridine LHM (which intercalates into the DNA near the cleavage site) and the Right-Hand Motif (RHM), which anchors into the bacterial enzyme[3]. Furthermore, select 1,5-naphthyridine derivatives have demonstrated the ability to inhibit FtsZ polymerization, preventing the formation of the Z-ring and leading to fatal bacterial filamentation[1][2].

MOA DNA Bacterial DNA Complex DNA-Gyrase Cleavage Complex DNA->Complex Supercoiling Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Complex Death Bacterial Cell Death (Double-Strand Breaks) Complex->Death Accumulation of Breaks FQ Fluoroquinolones (Classical Binding) FQ->Complex Stabilizes (High Resistance) NBTI 1,5-Naphthyridine NBTIs (Alternative Binding Site) NBTI->Complex Stabilizes (Evades Resistance)

Mechanism of 1,5-Naphthyridine NBTIs vs. Fluoroquinolones in DNA Gyrase Inhibition.

Quantitative Efficacy Profile

The integration of the 1,5-naphthyridine core frequently yields potent broad-spectrum activity, particularly against Gram-positive strains that have developed target-mediated fluoroquinolone resistance[3].

Pathogen StrainResistance ProfileExample 1,5-Naphthyridine NBTI MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213MSSA (Wild-Type)0.06 - 0.250.25
Staphylococcus aureus MRSAFluoroquinolone-Resistant0.12 - 0.50>32.0
Enterococcus faecalisVRE0.25 - 1.00>16.0
Escherichia coli ATCC 25922Wild-Type0.50 - 2.000.015

(Data synthesized from structure-activity relationship studies of 1,5-naphthyridine NBTIs[2][3])

Chemical Biology Workflow

Workflow Precursor (1,5-Naphthyridin-4-yl) methanamine Coupling Reductive Amination (Linker Attachment) Precursor->Coupling NBTI_Core NBTI Conjugate Coupling->NBTI_Core Assay1 DNA Supercoiling Assay (Target Validation) NBTI_Core->Assay1 Assay2 MIC Broth Microdilution (Cellular Efficacy) NBTI_Core->Assay2 Hit Lead Optimization Assay1->Hit IC50 < 1 µM Assay2->Hit MIC < 2 µg/mL

Drug discovery workflow from (1,5-Naphthyridin-4-yl)methanamine to lead optimization.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of NBTI Conjugates via Reductive Amination

Causality & Rationale: While the primary amine of (1,5-Naphthyridin-4-yl)methanamine can easily form amides, reductive amination with an aldehyde-bearing central linker is preferred. This preserves the sp3 hybridization and basicity of the bridging nitrogen. A basic center at this position is critical for forming electrostatic interactions with acidic residues in the GyrA binding pocket, a defining feature of the NBTI pharmacophore[3].

Step-by-Step Method:

  • Dissolve 1.0 eq of (1,5-Naphthyridin-4-yl)methanamine and 1.0 eq of the target aldehyde (e.g., an oxabicyclooctane derivative) in anhydrous dichloroethane (DCE).

  • Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) and a catalytic amount of acetic acid (to activate the imine intermediate).

  • Stir at room temperature for 12 hours under an inert argon atmosphere.

  • Quench with saturated aqueous NaHCO3 to neutralize the acid and partition the organic layer.

  • Purify via flash chromatography (DCM:MeOH gradient). Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting mass and the presence of the secondary amine mass (M+H) confirms successful coupling without over-alkylation.

Protocol 2: In Vitro DNA Gyrase Supercoiling Assay

Causality & Rationale: Cellular MIC assays cannot distinguish between specific target inhibition and non-specific membrane toxicity. This cell-free assay isolates the primary mechanism of action, validating that the synthesized 1,5-naphthyridine compound directly inhibits the catalytic supercoiling activity of DNA gyrase.

Step-by-Step Method:

  • Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% glycerol.

  • Add 0.5 µg of relaxed pBR322 plasmid DNA per reaction.

  • Introduce the test compound at varying concentrations (0.01 µM to 100 µM).

  • Initiate the reaction by adding 1 U of E. coli DNA Gyrase and incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS.

  • Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours. Self-Validation System:

  • Negative Control: Relaxed DNA + Enzyme + DMSO vehicle (must show complete conversion to supercoiled DNA).

  • Positive Control: Ciprofloxacin at 1 µM (must show inhibition of supercoiling).

  • Boundary Control: Relaxed DNA without enzyme (defines the upper migration band). If the negative control fails to supercoil, the enzyme has degraded, and the assay is invalid.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Causality & Rationale: Standardized CLSI broth microdilution ensures reproducibility and accurate benchmarking against clinical isolates. The inclusion of a surfactant is a critical field-proven insight: highly lipophilic 1,5-naphthyridine derivatives often bind non-specifically to polystyrene microtiter plates, artificially inflating the apparent MIC.

Step-by-Step Method:

  • Prepare a 10,000 µg/mL stock solution of the test compound in 100% DMSO.

  • Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.002% Polysorbate-80.

  • Prepare a bacterial inoculum of the target strain (e.g., S. aureus MRSA) adjusted to a 0.5 McFarland standard, then dilute 1:100 in CAMHB.

  • Add 50 µL of the bacterial suspension to 50 µL of the drug dilutions in a 96-well clear-bottom plate (final inoculum: ~5 × 10^5 CFU/mL).

  • Incubate at 37°C for 18-20 hours.

  • Determine the MIC visually or via a spectrophotometer (OD600) as the lowest concentration completely inhibiting visible growth. Self-Validation System:

  • Sterility Control: Media only (must show no growth).

  • Growth Control: Bacteria + DMSO vehicle (must show robust growth; validates that DMSO concentration ≤1% is non-toxic).

  • Reference Control: Vancomycin tested against S. aureus ATCC 29213. The assay is only valid if the Vancomycin MIC falls within the CLSI acceptable range of 0.5 - 2.0 µg/mL.

References

  • Parhi, A. K., et al. "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines." Bioorganic & Medicinal Chemistry Letters, PubMed - NIH, 2013.[Link]

  • MDPI. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals, 2024.[Link]

  • Singh, S., et al. "Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4)." Bioorganic & Medicinal Chemistry Letters, PubMed - NIH, 2015.[Link]

  • Semantic Scholar. "Antimicrobial Activity of Naphthyridine Derivatives." Semantic Scholar Database, 2024. [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Using (1,5-Naphthyridin-4-yl)methanamine in Medicinal Chemistry

Scientific Rationale & Introduction The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors and modulators of in...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors and modulators of inflammatory pathways. Specifically, derivatives of this heterocycle have demonstrated profound efficacy as1 [1] for neurological disorders, and as 2 [2] in oncology.

(1,5-Naphthyridin-4-yl)methanamine serves as a highly versatile building block for these therapeutics. The primary aliphatic amine acts as an excellent nucleophile for C(sp2)–N bond formation via palladium-catalyzed Buchwald-Hartwig cross-coupling. However, coupling this specific substrate presents a profound mechanistic challenge: the 1,5-naphthyridine core is a potent Lewis base that can aggressively coordinate to transition metals, leading to rapid catalyst poisoning. This application note details the causality behind optimized reaction conditions designed to overcome these stereoelectronic hurdles.

Mechanistic Insights & Catalyst Selection

The standard Buchwald-Hartwig catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination. When utilizing (1,5-Naphthyridin-4-yl)methanamine, early-generation ligands (e.g., BINAP, dppf) inevitably fail. The unhindered nitrogen atoms of the naphthyridine ring outcompete the target primary amine for coordination to the Pd(II) intermediate, forming a stable, catalytically dead off-cycle complex.

To achieve high-yielding 3 [3], the sterics of the catalytic pocket must be tightly controlled:

  • Ligand Causality (BrettPhos): Dialkylbiaryl phosphine ligands, specifically BrettPhos , are required. The extreme steric bulk of BrettPhos creates a highly restricted coordination sphere around the mono-ligated Pd(0)/Pd(II) center. This bulk physically prevents the multi-point or bulky coordination of the naphthyridine ring, forcing the Pd center to interact exclusively with the less sterically demanding primary amine of the methanamine side chain. Furthermore, BrettPhos accelerates reductive elimination, preventing competitive off-target reactions.

  • Base Selection (NaOtBu vs. Cs₂CO₃): While NaOtBu provides the fastest deprotonation kinetics, it can cleave sensitive functional groups (e.g., esters, nitriles) present on the aryl halide partner. Cs₂CO₃ is the preferred alternative for late-stage functionalization, offering a milder pH profile while still providing sufficient basicity to drive the catalytic cycle in anhydrous 1,4-dioxane.

G N1 Starting Materials (1,5-Naphthyridin-4-yl)methanamine + Aryl Halide N2 Catalyst Selection Pd2(dba)3 (0.02 - 0.05 eq) N1->N2 N3 Ligand Selection BrettPhos (0.04 - 0.10 eq) N2->N3 N4 Base Selection Cs2CO3 (2.0 eq) N3->N4 N5 Cross-Coupling Reaction 1,4-Dioxane, 100°C, 12-24h N4->N5 N6 Product Isolation Target Kinase Inhibitor N5->N6

Figure 1: Logical workflow for the Pd-catalyzed Buchwald-Hartwig amination of naphthyridine derivatives.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling (1,5-Naphthyridin-4-yl)methanamine with a model electrophile (4-bromobenzonitrile). The data illustrates the critical nature of ligand and base selection.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (2%)BINAP (4%)Cs₂CO₃Toluene100< 5%Severe catalyst poisoning by the naphthyridine core.
2Pd(OAc)₂ (4%)XPhos (8%)NaOtBu1,4-Dioxane10045%Moderate yield; competitive secondary amine over-arylation.
3Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃1,4-Dioxane10062%Good conversion, but sluggish reductive elimination.
4Pd₂(dba)₃ (2%)BrettPhos (4%)NaOtBu1,4-Dioxane10088%Optimal for robust substrates; fast and exceptionally clean.
5 Pd₂(dba)₃ (2%) BrettPhos (4%) Cs₂CO₃ 1,4-Dioxane 100 85% Optimal balance of yield and functional group tolerance.

Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system. By monitoring specific visual and analytical milestones, the scientist can confirm the integrity of the reaction at each step.

Materials Required
  • (1,5-Naphthyridin-4-yl)methanamine (1.0 equiv, 1.0 mmol)

  • Aryl Bromide/Chloride (1.1 equiv, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely milled and oven-dried (2.0 equiv, 2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox or Schlenk Line): Into an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.

    • Causality: Premixing the Pd source and ligand allows for the formation of the active L₁Pd(0) complex prior to the introduction of the coordinating naphthyridine substrate.

  • Reagent Addition: Add the aryl halide, (1,5-Naphthyridin-4-yl)methanamine, and Cs₂CO₃.

  • Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Perform three rigorous cycles of vacuum ( < 0.1 mm Hg) and argon backfilling.

    • Causality: BrettPhos is highly electron-rich and susceptible to oxidation. Trace oxygen will rapidly oxidize the phosphine to a phosphine oxide, irreversibly terminating the catalytic cycle.

  • Solvent Introduction: Inject 10 mL of anhydrous, sparged 1,4-Dioxane via syringe.

    • Validation Check 1: The solution should turn a deep, clear red/orange, indicating the formation of the active Pd-BrettPhos complex. A black, opaque solution at this stage indicates premature Pd(0) aggregation (palladium black) due to oxygen contamination.

  • Thermal Execution: Replace the septum with a Teflon screw cap under a positive flow of argon. Immerse the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–18 hours.

    • Causality: High stirring rates are required because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in dioxane). The elevated temperature provides the activation energy necessary for the bulky BrettPhos complex to undergo oxidative addition.

    • Validation Check 2: As the reaction progresses, a fine white/gray precipitate (CsBr or CsCl) will form, serving as a visual indicator of successful transmetalation and deprotonation.

  • Analytical Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, filter, and analyze.

    • Validation Check 3: The LC-MS trace must show complete consumption of the (1,5-Naphthyridin-4-yl)methanamine mass (M+H = 160.18) and the appearance of the corresponding secondary amine product mass.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography using a gradient of Dichloromethane and Methanol (typically 0% to 10% MeOH) to afford the pure cross-coupled product.

Biological Application Context

The resulting secondary amines synthesized via this protocol are frequently advanced into high-throughput screening for neurological and oncological targets. Below is the mechanistic pathway demonstrating how these optimized 1,5-naphthyridine derivatives exert their therapeutic effect by inhibiting AAK1, thereby modulating receptor endocytosis.

Pathway Drug Naphthyridine Derivative AAK1 AAK1 Kinase Drug->AAK1 Inhibits AP2 AP2 Complex (Substrate) AAK1->AP2 Phosphorylates Endocytosis Receptor Endocytosis AP2->Endocytosis Mediates Disease Neurological Disorders Endocytosis->Disease Drives Pathogenesis

Figure 2: Mechanism of action for synthesized 1,5-naphthyridine AAK1 inhibitors in neurological disease pathways.

References

  • Source: Google Patents (US9902722B2)
  • Source: Google Patents (US9067937B2)
  • Source: Molecules (via PubMed Central)

Sources

Application

Application Notes and Protocols: Versatile Functionalization of the Methanamine Group in 1,5-Naphthyridine Scaffolds

Abstract The 1,5-naphthyridine core is a privileged heterocyclic scaffold, integral to a multitude of compounds with significant biological activity, including antiproliferative, antibacterial, and kinase inhibitory prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,5-naphthyridine core is a privileged heterocyclic scaffold, integral to a multitude of compounds with significant biological activity, including antiproliferative, antibacterial, and kinase inhibitory properties.[1][2][3] Its derivatives are cornerstones in modern medicinal chemistry programs.[4] The aminomethyl group (-CH₂NH₂) attached to this scaffold serves as a versatile and crucial handle for molecular elaboration. Its functionalization allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of key synthetic strategies for the functionalization of this methanamine group, offering field-proven insights and detailed, self-validating protocols for researchers in drug discovery and synthetic chemistry.

Part 1: Synthesis of the Key Precursor: (1,5-Naphthyridin-yl)methanamine

Before functionalization, the synthesis of the primary amine precursor is paramount. A common and effective route begins with a methyl-substituted 1,5-naphthyridine. The strategy involves a radical halogenation of the methyl group, followed by nucleophilic substitution with a protected amine equivalent and subsequent deprotection.

Workflow for Precursor Synthesis

cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A Methyl-1,5-Naphthyridine B Bromomethyl-1,5-Naphthyridine A->B NBS, AIBN CCl₄, Reflux D N-((1,5-Naphthyridin-yl)methyl)phthalimide B->D DMF, 80°C C Phthalimide Potassium Salt C->D E (1,5-Naphthyridin-yl)methanamine D->E Hydrazine (NH₂NH₂) EtOH, Reflux

Caption: Workflow for the synthesis of the key aminomethyl-1,5-naphthyridine precursor.

Protocol 1: Synthesis of (1,5-Naphthyridin-yl)methanamine

This protocol is adapted from established methodologies for benzylic amination.[1]

Materials:

  • Methyl-1,5-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Radical Bromination:

    • To a solution of methyl-1,5-naphthyridine (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under a nitrogen atmosphere until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude bromomethyl derivative is often used directly in the next step.

    • Causality: AIBN acts as a radical initiator for the bromination of the benzylic-like methyl group by NBS. CCl₄ is a standard solvent for these reactions, although safer alternatives like acetonitrile can be explored.

  • Phthalimide Substitution:

    • Dissolve the crude bromomethyl-1,5-naphthyridine in anhydrous DMF.

    • Add potassium phthalimide (1.2 eq) to the solution.

    • Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the phthalimide-protected amine.

    • Causality: The phthalimide anion is an excellent nucleophile for displacing the bromide, providing a stable, protected primary amine precursor. This avoids over-alkylation, which is a common side reaction with simpler amine sources.[5]

  • Deprotection (Ing-Manske Procedure):

    • Suspend the phthalimide-protected intermediate in ethanol.

    • Add hydrazine monohydrate (2.0-5.0 eq) and reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the mixture, acidify with concentrated HCl to pH ~1-2, and filter off the precipitate.

    • Neutralize the filtrate with a base (e.g., NaOH solution) to pH ~10-12 and extract the product with dichloromethane.

    • Dry the combined organic layers and concentrate to afford the desired (1,5-naphthyridin-yl)methanamine.

Part 2: Core Functionalization Protocols

With the primary amine in hand, a diverse array of functional groups can be introduced.

N-Acylation and N-Sulfonylation: Amide and Sulfonamide Synthesis

This is the most direct method for functionalizing the methanamine group, forming stable amide or sulfonamide linkages which are prevalent in pharmaceuticals. The reaction involves the nucleophilic attack of the primary amine on an electrophilic acyl or sulfonyl source.[6][7]

cluster_mechanism N-Acylation Mechanism Amine (R-CH₂NH₂) Product N-Acylated Product (R-CH₂NH-COR') Amine->Product Nucleophilic Attack Acyl_Source Acyl Chloride (R'-COCl) or Anhydride ((R'-CO)₂O) Acyl_Source->Product Base Base (Et₃N, Pyridine) Base->Product HCl scavenger

Caption: General mechanism for N-Acylation of the primary amine.

Protocol 2.1: General Procedure for N-Acylation

Materials:

  • (1,5-Naphthyridin-yl)methanamine

  • Acyl chloride or anhydride (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

Procedure:

  • Dissolve the (1,5-naphthyridin-yl)methanamine (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add the base (e.g., triethylamine).

  • Slowly add the acyl chloride or anhydride, dissolved in a small amount of DCM, dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table: N-Acylation & N-Sulfonylation

ElectrophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Acetyl ChlorideEt₃NDCM0 to RT1-2>90
Benzoyl ChloridePyridineDCM0 to RT2-485-95
Acetic AnhydrideEt₃NTHFRT1-3>90[6]
Tosyl ChlorideEt₃NDCM0 to RT4-880-90
Reductive Amination: Secondary and Tertiary Amine Synthesis

Reductive amination is a superior method for N-alkylation, offering high control and avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[5] The process involves the in situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent.[8][9]

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine (Nap)-CH₂NH₂ Imine Imine Intermediate [(Nap)-CH₂N=CR'R''] Amine->Imine Aldehyde Aldehyde/Ketone (R'R''C=O) Aldehyde->Imine Condensation (-H₂O) Product N-Alkylated Amine (Nap)-CH₂NH-CHR'R'' Imine->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Delivery

Caption: The two-step, one-pot process of reductive amination.

Protocol 2.2: N-Alkylation via Reductive Amination

Materials:

  • (1,5-Naphthyridin-yl)methanamine

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Acetonitrile, anhydrous

  • Acetic acid (optional, catalytic)

Procedure:

  • To a stirred solution of (1,5-naphthyridin-yl)methanamine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add NaBH(OAc)₃ in one portion. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 2-12 hours until the reaction is complete by TLC analysis.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality and Trustworthiness: Sodium triacetoxyborohydride is the reagent of choice for this protocol. It is milder than other borohydrides like NaBH₃CN and is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde or ketone, thus minimizing side reactions like alcohol formation.[5] This selectivity makes the protocol highly reliable.

Urea and Thiourea Formation

The formation of ureas and thioureas introduces valuable hydrogen-bond donor and acceptor motifs, which are critical for molecular recognition at biological targets. This is achieved by reacting the primary amine with an isocyanate or isothiocyanate.

Protocol 2.3: Synthesis of N-Substituted Ureas

Materials:

  • (1,5-Naphthyridin-yl)methanamine

  • Isocyanate (R-N=C=O) (1.0 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the (1,5-naphthyridin-yl)methanamine (1.0 eq) in anhydrous THF.

  • Slowly add a solution of the corresponding isocyanate (1.0 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours. Often, the product will precipitate from the solution upon formation.

  • If a precipitate forms, collect it by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, monitor by TLC. Once complete, concentrate the solvent and purify the residue by chromatography or recrystallization.

    • Note: The same procedure applies for thiourea synthesis using an isothiocyanate (R-N=C=S).

N-Arylation via Buchwald-Hartwig Amination

While often used to couple amines to aryl halides on the main scaffold, the Buchwald-Hartwig reaction can also be adapted to couple the methanamine group with an aryl halide, forming a diarylmethylamine structure.[10][11] This C-N cross-coupling is a powerful tool for introducing aromatic moieties.[12]

Protocol 2.4: Palladium-Catalyzed N-Arylation

Materials:

  • (1,5-Naphthyridin-yl)methanamine

  • Aryl bromide or iodide (1.2 eq)

  • Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)

  • Xantphos or BINAP (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk flask, add the Pd catalyst, ligand, and base under a nitrogen or argon atmosphere.

  • Add the aryl halide, followed by the (1,5-naphthyridin-yl)methanamine.

  • Add the degassed solvent (Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Expertise: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or BINAP facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to higher yields and broader substrate scope.[10][13] The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Part 3: Troubleshooting and Key Considerations

  • Solubility: 1,5-Naphthyridine derivatives can sometimes have poor solubility. A co-solvent system (e.g., DCM/DMF) or a more polar solvent like NMP might be necessary.

  • Competing Reactivity: The naphthyridine nitrogens are basic and can compete for reagents, especially in acylation reactions. Using a slight excess of the acylating agent or performing the reaction at low temperatures can mitigate this.

  • Purification: The basic nature of the naphthyridine core allows for acid-base extraction techniques during workup. However, column chromatography on silica gel may require the addition of a small amount of triethylamine (~1%) to the eluent to prevent product tailing.

  • Catalyst Poisoning: In palladium-catalyzed reactions, the nitrogen atoms of the naphthyridine scaffold can act as ligands and poison the catalyst. Using a higher catalyst loading or a ligand known to be robust against such coordination can be beneficial.

Conclusion

The functionalization of the methanamine group on the 1,5-naphthyridine scaffold is a cornerstone of synthetic and medicinal chemistry. The protocols detailed herein—N-acylation, reductive amination, urea formation, and N-arylation—provide a robust and versatile toolkit for generating diverse chemical libraries. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and adapt these methods to synthesize novel derivatives for the development of next-generation therapeutics.

References

  • Valadé, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • R Discovery. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Available from: [Link]

  • Da Settimo, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry. Available from: [Link]

  • Annand, R., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Kurth, M. J., et al. (2008). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Alternative way to access 1,5-naphthyridines 4-substituted by amino... Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Naimi, D., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • N/A. (n.d.). Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available from: [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available from: [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]

  • Kiasat, A. R., et al. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. E-Journal of Chemistry. Available from: [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Available from: [Link]

  • LookChem. (2022). Functionalization of 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine. Available from: [Link]

  • PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in (1,5-Naphthyridin-4-yl)methanamine synthesis

Welcome to the Application Support Portal for the synthesis of (1,5-Naphthyridin-4-yl)methanamine. As a drug development professional or synthetic chemist, you know that constructing the 1,5-naphthyridine core and functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for the synthesis of (1,5-Naphthyridin-4-yl)methanamine. As a drug development professional or synthetic chemist, you know that constructing the 1,5-naphthyridine core and functionalizing the 4-position presents unique mechanistic challenges. The electron-deficient nature of the fused pyridine rings often leads to poor regioselectivity, sluggish cross-coupling, and over-reduction during late-stage functionalization.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for maximizing your reaction yields at every stage of the workflow.

Process Flow & Troubleshooting Checkpoints

Workflow Start 3-Aminopyridine + EMME Step1 Gould-Jacobs Cyclization (Dowtherm A, 250°C) Start->Step1 Int1 4-Hydroxy-1,5-naphthyridine Step1->Int1 Trouble1 Avoid Skraup Synthesis (Low Yield / Tar) Step1->Trouble1 Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 4-Chloro-1,5-naphthyridine Step2->Int2 Trouble2 Cold Alkaline Quench (Prevents Hydrolysis) Step2->Trouble2 Step3 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Int2->Step3 Int3 1,5-Naphthyridine-4-carbonitrile Step3->Int3 Trouble3 Avoid CuCN (Prevents Emulsions) Step3->Trouble3 Step4 Ammoniacal Hydrogenation (Raney Ni, H2, NH3/MeOH) Int3->Step4 Product (1,5-Naphthyridin-4-yl)methanamine Target Product Step4->Product Trouble4 NH3 Additive Critical (Prevents Dimerization) Step4->Trouble4

Figure 1: Optimized synthetic workflow and troubleshooting checkpoints for target methanamine.

In-Depth Troubleshooting FAQs

Q1: Why is my yield so low during the initial 1,5-naphthyridine core formation using the Skraup reaction? A1: The classic Skraup synthesis (reacting an aminopyridine with glycerol and a "sulfo-mix") typically yields less than 40%. The fundamental issue is that the pyridine ring is highly electron-deficient compared to a benzene ring, making the electrophilic ring closure thermodynamically unfavorable. This leads to competitive polymerization and intractable tar formation. Expert Solution: Abandon the Skraup route in favor of a Gould-Jacobs-type condensation[1]. By reacting 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME), you form an enamine intermediate. Thermal cyclization of this intermediate in a high-boiling solvent (like Dowtherm A at 250 °C) followed by saponification and decarboxylation provides a much cleaner, higher-yielding route to 4-hydroxy-1,5-naphthyridine[1].

Q2: During the conversion of 4-hydroxy-1,5-naphthyridine to 4-chloro-1,5-naphthyridine, I am losing product during the workup. How can I prevent this? A2: 4-Chloro-1,5-naphthyridine is highly susceptible to nucleophilic attack. If your POCl3​ quench is too warm or highly acidic, the newly formed C-Cl bond will hydrolyze right back to the 4-hydroxy starting material. Expert Solution: Never quench the bulk reaction mixture directly. First, remove excess POCl3​ via vacuum distillation. Then, dissolve the residue in an inert solvent (like DCM) and pour it slowly over crushed ice while actively neutralizing with saturated aqueous Na2​CO3​ . Maintaining a pH > 7 and a temperature < 5 °C during the quench is critical to preserving the chloro-naphthyridine.

Q3: The cyanation of 4-chloro-1,5-naphthyridine using CuCN (Rosenmund-von Braun reaction) is giving poor conversion and difficult emulsions. What is the alternative? A3: The traditional Rosenmund-von Braun reaction requires extremely harsh conditions (e.g., DMF at >130 °C) and forms stable copper complexes that complicate extraction and poison downstream catalysts[2]. Expert Solution: Utilize a Palladium-catalyzed cyanation. Using Zn(CN)2​ with Pd(PPh3​)4​ in DMF at 90 °C provides near-quantitative conversion. Zinc salts do not form the stubborn coordination complexes that copper does, allowing them to be easily washed away with a dilute ammonium hydroxide wash during the aqueous workup.

Q4: My reduction of 1,5-naphthyridine-4-carbonitrile to (1,5-Naphthyridin-4-yl)methanamine is producing a large amount of secondary amine dimers. How do I improve the primary amine yield? A4: This is the most common failure point in methanamine synthesis. During the catalytic hydrogenation of nitriles, the reaction proceeds through a highly reactive imine intermediate. The newly formed primary amine nucleophilically attacks this imine, expelling ammonia and forming a secondary amine dimer[3]. Expert Solution: Exploit Le Chatelier's principle by performing the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7 N NH3​ in Methanol)[4]. The massive excess of ammonia suppresses the equilibrium of the dimerization pathway, forcing the imine to reduce directly to the primary amine.

Empirical Data: Nitrile Reduction Optimization

The following table summarizes the impact of various reduction conditions on the final yield of the primary methanamine.

Reducing Agent / CatalystSolvent SystemAdditivePrimary Amine Yield (%)Major Byproduct
Pd/C, H2​ (1 atm)MethanolNone35 - 45%Secondary amine (dimer)
LiAlH4​ THFNone50 - 60%Dehalogenated/cleaved products
Raney Ni, H2​ (50 psi)MethanolNone55 - 65%Secondary amine (dimer)
Raney Ni, H2​ (50 psi) Methanol NH3​ (gas, sat.) 85 - 92% Trace dimer
Pd/C, H2​ (1 atm)THF/Methanol Boc2​O (1.2 eq)88 - 95%*None (Isolated as NHBoc)

*Yield reflects the Boc-protected methanamine, which requires a subsequent TFA deprotection step.

Standard Operating Procedures (SOPs)

SOP 1: Palladium-Catalyzed Cyanation of 4-Chloro-1,5-naphthyridine

Objective: High-yield conversion of the chloro-intermediate to 1,5-naphthyridine-4-carbonitrile without copper contamination. Self-Validating QC Check: The starting material is non-polar. The product nitrile will run slightly lower on TLC (Hexanes/EtOAc) and exhibit a sharp C≡N stretch at ~2220 cm⁻¹ via IR spectroscopy.

  • Setup: In a flame-dried Schlenk flask, dissolve 4-chloro-1,5-naphthyridine (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Reagent Addition: Add Zn(CN)2​ (0.6 eq). Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen.

  • Catalysis: Quickly add Pd(PPh3​)4​ (0.05 eq) against a positive flow of Argon. Seal the flask and heat the mixture to 90 °C for 4 hours.

  • In-Process LC-MS: Analyze a 10 µL aliquot. Confirm the disappearance of the M+H isotope pattern typical of chlorine ( m/z 165/167) and the appearance of the nitrile mass ( m/z 156).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash the organic layer sequentially with 5% aqueous NH4​OH (to solubilize and remove zinc salts) and brine.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

SOP 2: Ammoniacal Reduction to (1,5-Naphthyridin-4-yl)methanamine

Objective: Reduce the nitrile to the primary amine while completely suppressing secondary amine dimerization. Self-Validating QC Check: The primary amine product is highly polar, requiring a basic mobile phase (e.g., DCM/MeOH/ NH4​OH ) for TLC. A Ninhydrin stain will yield a dark purple spot, confirming the presence of a primary aliphatic amine.

  • Preparation: Dissolve 1,5-naphthyridine-4-carbonitrile (1.0 eq) in a 7 N solution of NH3​ in Methanol (0.1 M concentration)[4].

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and pressurize the reactor to 50 psi. Stir vigorously at 25 °C for 12 hours.

  • In-Process LC-MS: Monitor the reaction. The target product mass is m/z 160. If a mass of m/z 302 is observed, it indicates secondary amine dimerization—meaning the NH3​ concentration was insufficient.

  • Filtration: Vent the H2​ gas and purge the vessel thoroughly with Argon. Filter the catalyst through a tightly packed pad of Celite under an Argon blanket, washing the pad with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the crude (1,5-Naphthyridin-4-yl)methanamine, which can be carried forward or converted to an HCl salt for long-term storage.

References[4] 1,5-Naphthyridine-4-carboxylic acid | 79426-14-5 - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQT38BX4tyDw-TDljpY2V1k41RTz3QOsM-2HqsZJYROcCLayV6H9BCIFFXeAdaAtJtr5tv8WOEvm0inHEqkBTwAdSqxcvP5w0FjU1EPC1sHZ2B9rDNxRFunD7wfVfnEytbTZaUF4oEA==[3] TRICYCLIC ANTIBIOTICS - European Patent Office - EP 2513115 B1. Source: googleapis.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVZ-Wd_-kpkPhx7JvNZ5TlxQr11-qSYhEOCXRsNsm8tZwcXqp5aD14ou9unNAm0KdHsGzrNTOIzj2hAd1tU8ZFIPWDc31SFihcKNJGOMXFFom0eXGnWK6mGBAeCfGk6d45-UOnPpLu7b8hCqdTErhdTBpoxJjrlEn4cIv8g5bHdnP3lI8VdThBGuU0ZWB-[5] WO2013109388A2 - 1,5-naphthyridine derivatives and melk inhibitors containing the same. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDyY00IGSyq6mfdBhljUTtr9ogEZgGMObBk79rZIzwPV1P6b3ktXQjT3A9IyseOIHrgxFNwqBx8jVW0yK6v7N7a9cYhuqHPkVkx6PW5b03eqxcXVtbJYMK2CIKsVSjceMzLlsXyQaZKANZG0LqrA==[2] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7I5I8ABZrfpuxvNfnGtrjwZOVbcuUghI2qgoeEO4RXkGAXdRdmY7F42GTrA8LADleyIphVn4Xk2ganXZxgkTixioqGqXQCTkRxX0CfkxKNnakSbU5ABAYlJ-YcYsa3fY4SYmMUzGqn1cnZxI=[1] Product Class 8: Naphthyridines. Source: thieme-connect.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtZ6jInLkO0se-msrtZ2I9mRi8eXCHIxa7jdBQcuPTrpXqhs3Nkjbbkdl8A55NexigQmSX_dWHfdwOHh6A1Hr14keDfurfXTNjcVyQeXlkJBSA_8dlwP23OVO1a2VBMwNpUDCtJ6ASySkxi7nGH2kC0Z7shTkaUzQVUiPGtN_jliukd0pTiw8MOA==

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of (1,5-Naphthyridin-4-yl)methanamine

Welcome to the Technical Support Center for (1,5-Naphthyridin-4-yl)methanamine . This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks during s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1,5-Naphthyridin-4-yl)methanamine . This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks during synthesis, purification, or biological assay formulation.

By understanding the physicochemical properties of the 1,5-naphthyridine core and the methanamine substituent, you can rationally select solvents and design protocols that overcome crystal lattice energy and intermolecular forces.

Solvation Workflow & Decision Matrix

The following decision tree outlines the standard operating procedure for solubilizing (1,5-Naphthyridin-4-yl)methanamine based on the target application.

SolubilityWorkflow Start Solid (1,5-Naphthyridin-4-yl)methanamine Solvent Select Organic Solvent Start->Solvent Polar Polar Aprotic (DMSO, DMF, NMP) Solvent->Polar NonPolar Non-Polar / Moderately Polar (DCM, EtOAc) Solvent->NonPolar Stock Stable Stock Solution (>10 mg/mL) Polar->Stock Issue Poor Solubility / Suspension NonPolar->Issue Intervention Interventions: 1. Heat (40-60°C) 2. Sonication 3. Free-basing Issue->Intervention Check Soluble? Intervention->Check Success Proceed to Assay/Reaction Check->Success Yes Fail Change Solvent or Use Co-solvent Check->Fail No Fail->Solvent

Workflow for optimizing the solubility of (1,5-Naphthyridin-4-yl)methanamine in organic solvents.

Troubleshooting & FAQs

Q1: Why is (1,5-Naphthyridin-4-yl)methanamine poorly soluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The solubility of this compound is restricted by its high crystal lattice energy. The 1,5-naphthyridine core is a rigid, planar aromatic system that promotes strong intermolecular π−π stacking[1]. Furthermore, the primary amine (-CH₂NH₂) acts as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the naphthyridine ring act as strong hydrogen bond acceptors[2]. Moderately polar solvents like DCM and EtOAc lack the strong dipole moments required to disrupt this robust intermolecular hydrogen-bonding network.

Q2: What are the optimal organic solvents for preparing high-concentration stock solutions (>10 mg/mL)? A2: For highly concentrated stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or N-Methyl-2-pyrrolidone (NMP) are highly recommended[1]. These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors, effectively solvating the primary amine and disrupting the crystal lattice. Caution: Always use anhydrous, high-purity DMSO, as the absorption of atmospheric water will rapidly decrease the solubility of the free base and may cause precipitation.

Q3: I need to perform a liquid-liquid extraction using an organic solvent, but the compound remains in the aqueous phase. How can I drive it into the organic layer? A3: This is a classic pH-partitioning issue. (1,5-Naphthyridin-4-yl)methanamine contains a basic primary aliphatic amine (pKa ~9-10) and weakly basic naphthyridine nitrogens[3]. In neutral or acidic aqueous phases, the compound exists as a highly water-soluble protonated salt. To extract it into an organic solvent, you must "free-base" the compound by adjusting the aqueous pH to 11.5 using a strong base (e.g., 1M NaOH). Once deprotonated, the neutral free base will partition favorably into moderately polar organic solvents like 2-Methyltetrahydrofuran (2-MeTHF) or DCM[4].

Q4: When diluting my DMSO stock solution into an aqueous assay buffer, the compound precipitates ("crashes out"). How can I prevent this? A4: This occurs due to "solvent shock"—the sudden shift from a highly solubilizing environment (DMSO) to a poorly solubilizing one (water) before the compound can properly disperse. To mitigate this:

  • Pre-dilution: Perform serial dilutions in DMSO before introducing the compound to the aqueous buffer. Ensure the final DMSO concentration remains within your assay's tolerance (typically 1%).

  • Co-solvents/Excipients: Incorporate a small percentage of a co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween-20) into the aqueous buffer prior to adding the DMSO stock[1].

  • pH Adjustment: If assay conditions permit, slightly lower the pH of the buffer to protonate the methanamine group, which drastically increases aqueous solubility[1].

Quantitative Solubility Profile

The table below summarizes the expected solubility behavior of the neutral free-base form of (1,5-Naphthyridin-4-yl)methanamine across different solvent classes.

Solvent ClassRepresentative SolventsPredicted Solubility LimitMechanistic Rationale
Non-Polar Hexane, HeptaneVery Poor (<1 mg/mL)Inability to disrupt strong π−π stacking and H-bonding.
Moderately Polar Aprotic DCM, EtOAc, THFPoor to Moderate (1-5 mg/mL)Weak dipole interactions; insufficient to overcome lattice energy at room temperature.
Polar Protic Methanol, EthanolModerate to Good (5-20 mg/mL)Capable of H-bonding with the naphthyridine nitrogens; heating significantly improves solubility.
Polar Aprotic DMSO, DMF, NMPExcellent (>20 mg/mL)Strong dipole and H-bond accepting properties effectively solvate the polar heterocycle.

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Screening & Validation

Use this protocol to determine the precise thermodynamic solubility of the compound in a chosen solvent.

  • Preparation: Weigh exactly 2.0 mg of (1,5-Naphthyridin-4-yl)methanamine into a 2 mL clear glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target organic solvent (e.g., anhydrous DMSO) to achieve a theoretical concentration of 20 mg/mL.

  • Agitation: Vortex the vial vigorously for 60 seconds. If visible particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Thermal Intervention: If the compound remains insoluble, heat the vial to 50°C in a thermomixer for 15 minutes. (Causality: Increased thermal energy provides the enthalpy required to overcome the crystal lattice energy).

  • Self-Validation (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes to force any undissolved micro-particulates to the bottom.

    • Outcome 1: If no pellet is visible, the compound is fully soluble at 20 mg/mL.

    • Outcome 2: If a pellet is present, carefully decant the supernatant and analyze it via HPLC-UV against a known standard curve to quantify the exact solubility limit.

Protocol B: Free-Basing for Organic Extraction

Use this protocol to recover the compound from an aqueous phase into an organic solvent.

  • Aqueous Preparation: Dissolve the (1,5-Naphthyridin-4-yl)methanamine salt in 10 mL of deionized water.

  • pH Adjustment: Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 11.5. (Causality: This ensures >99% of the primary amine is converted to its neutral, unprotonated state).

  • Extraction: Add 10 mL of 2-MeTHF. (Note: 2-MeTHF is recommended over DCM due to its slightly higher polarity and superior solvation of heteroaromatics).

  • Phase Separation: Shake vigorously for 2 minutes and allow the layers to separate. The neutral free base will migrate to the upper organic layer.

  • Self-Validation (TLC): Spot both the aqueous and organic layers on a Silica gel TLC plate. Elute using a highly polar system (e.g., 90:10 DCM:MeOH with 1% NH₄OH). Visualize under UV (254 nm). The complete absence of a UV-active spot in the aqueous lane confirms 100% extraction efficiency.

Sources

Troubleshooting

Optimization of HPLC chromatography conditions for (1,5-Naphthyridin-4-yl)methanamine purification

Welcome to the Advanced Chromatography Support Center. (1,5-Naphthyridin-4-yl)methanamine is a highly polar, basic pharmaceutical intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. (1,5-Naphthyridin-4-yl)methanamine is a highly polar, basic pharmaceutical intermediate. Due to its bicyclic aromatic core and primary aliphatic amine (pKa ~9.5), it presents classical chromatographic challenges: severe peak tailing, poor retention, and co-elution with impurities.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your purification workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does (1,5-Naphthyridin-4-yl)methanamine elute at the void volume ( t0​ ) on my standard C18 column? A: This is a fundamental issue of analyte ionization. At standard acidic mobile phase conditions (e.g., pH 2.7 with 0.1% Formic Acid), the primary aliphatic amine is fully protonated ( NH3+​ ). This renders the molecule highly hydrophilic. Because Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning, the charged analyte fails to interact with the non-polar C18 stationary phase and is swept out with the solvent front [1]. Solution: You must either switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar state, or use a high-pH mobile phase (pH > 10.5) to deprotonate the amine and restore its hydrophobicity.

Q2: I am seeing severe peak tailing (Asymmetry factor > 2.0) and poor theoretical plate counts. How do I fix this? A: Peak tailing for basic amines in RPLC is predominantly caused by secondary electrostatic interactions (ion-exchange) between the positively charged amine and residual ionized silanol groups ( SiO− ) on the silica support [2]. Even in "end-capped" columns, these strong silanol sites remain active. Solution:

  • High-pH Mobile Phase: Operating at pH 10.5 neutralizes the primary amine. A neutral molecule undergoes pure hydrophobic partitioning without electrostatic dragging. Crucial: You must use a high-pH stable hybrid silica column to prevent the dissolution of the silica bed [3].

  • Ion-Pairing: If your detector or column restricts you to acidic pH, add an ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA). The fluorinated anion pairs with the protonated amine, forming a neutral, hydrophobic complex that masks the positive charge.

Q3: Which mode is better for scaling up to preparative purification: High-pH RPLC or HILIC? A: For preparative scale-up of polar amines, HILIC often provides superior operational advantages [4]. HILIC mobile phases typically contain >70% acetonitrile. This low-viscosity, highly volatile mobile phase makes post-purification solvent removal (via lyophilization or rotary evaporation) significantly faster and prevents the thermal degradation of sensitive intermediates. Furthermore, polar basic drugs exhibit higher solubility in the aqueous-organic mixtures used in HILIC sample diluents compared to the highly aqueous starting conditions required for RPLC.

Part 2: Visualizing the Logic

HPLC_Decision_Tree Start Analyze (1,5-Naphthyridin-4-yl)methanamine Ret Is retention factor (k') < 2? Start->Ret Tail Is peak asymmetry (As) > 1.5? Ret->Tail No (Adequate retention) HILIC Switch to HILIC Mode (Amide/Zwitterionic Column) Ret->HILIC Yes (Elutes at void) HighPH Use High pH RPLC (pH 10.5) Hybrid Silica (e.g., Gemini/XBridge) Tail->HighPH Yes (Severe tailing) IonPair Add Ion-Pairing Reagent (e.g., 0.1% TFA) Tail->IonPair Yes (Alternative to High pH) Opt Method Optimized Tail->Opt No (Good peak shape) HILIC->Opt HighPH->Opt IonPair->Opt

Decision tree for optimizing HPLC conditions for basic polar amines.

Silanol_Mechanism Amine Protonated Amine (pH < 8) Interaction Strong Electrostatic Ion-Exchange Amine->Interaction Silanol Ionized Silanol (SiO-) on Silica Surface Silanol->Interaction Tailing Peak Tailing & Broadening Interaction->Tailing HighpH High pH Mobile Phase (pH > 10.5) Deprotonated Neutral Amine (Deprotonated) HighpH->Deprotonated Hydrophobic Pure Hydrophobic Partitioning Deprotonated->Hydrophobic SharpPeak Sharp, Symmetrical Peak Hydrophobic->SharpPeak

Mechanistic pathway: Silanol-induced peak tailing vs. High-pH mitigation.

Part 3: Step-by-Step Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC Workflow

This protocol utilizes high pH to suppress the ionization of the methanamine group, ensuring robust hydrophobic retention and eliminating silanol interactions.

  • Column Selection: Install a hybrid organic-inorganic silica C18 column rated for high pH (e.g., Waters XBridge C18 or Phenomenex Gemini C18, 5 µm, 150 x 4.6 mm).

  • Buffer Preparation (Mobile Phase A): Prepare 10 mM Ammonium Bicarbonate in MS-grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide.

    • Self-Validation Check: Always measure the pH after adding the buffer salt to the water to ensure accurate buffering capacity.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Gradient Design:

    • 0–2 min: 5% B (Isocratic hold to focus the analyte)

    • 2–12 min: 5% to 60% B (Linear ramp for elution)

    • 12–15 min: 60% to 95% B (Column wash)

  • Post-Run Wash: Flush the column with 50:50 Water:Acetonitrile (without buffer) for 10 column volumes to prevent salt precipitation, followed by 100% Acetonitrile for long-term storage.

Protocol B: HILIC Method for Polar Amine Retention

This protocol leverages the highly polar nature of the protonated amine to retain it within the water-enriched layer of a HILIC stationary phase [5].

  • Column Selection: Install a Zwitterionic (e.g., SeQuant ZIC-HILIC) or Amide-bonded stationary phase.

  • Buffer Preparation (Mobile Phase A): Prepare 10 mM Ammonium Formate in MS-grade water. Adjust pH to 3.0 using Formic Acid. (In HILIC, water acts as the strong eluting solvent).

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Sample Diluent Preparation (Critical): Dissolve the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 80-90% Acetonitrile).

    • Self-Validation Check: Injecting a highly aqueous sample diluent into a HILIC system will disrupt the stationary water layer, causing severe peak distortion and breakthrough.

  • Gradient Design:

    • 0–2 min: 95% B (High organic promotes strong polar retention)

    • 2–15 min: 95% to 60% B (Increasing water content to elute the amine)

Part 4: Quantitative Method Comparison

The following table summarizes the expected chromatographic behavior of (1,5-Naphthyridin-4-yl)methanamine under various conditions.

Chromatographic ModeStationary PhaseMobile Phase pHRetention Factor ( k′ )Asymmetry Factor ( As​ )Suitability
Standard RPLCConventional C182.5 (0.1% FA)< 0.5 (Void)> 2.5 (Severe Tailing)Poor
Ion-Pairing RPLCConventional C182.0 (0.1% TFA)2.11.35Moderate
High-pH RPLCHybrid C1810.5 ( NH4​OH )4.51.05Excellent
Zwitterionic HILICZIC-HILIC3.0 ( NH4​ Formate)6.21.10Excellent

Part 5: References

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography Journal of Separation Science URL:[Link]

  • 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Wiley-VCH URL:[Link]

  • HPLC Tech Tip: Basic Analytes and High pH Phenomenex URL: [Link]

  • Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma National Institutes of Health (PMC) URL:[Link]

Optimization

Preventing oxidation and degradation of (1,5-Naphthyridin-4-yl)methanamine during long-term storage

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of (1,5-Naphthyridin-4-yl)methanamine . As a highly reactive heteroaromatic primary amine, this compound presents unique stor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of (1,5-Naphthyridin-4-yl)methanamine . As a highly reactive heteroaromatic primary amine, this compound presents unique storage challenges.

This guide is engineered for drug development professionals and analytical chemists. It bypasses generic advice to focus on the specific thermodynamic and kinetic vulnerabilities of the naphthyridine core and the primary methanamine group, providing self-validating protocols to ensure absolute scientific integrity during your assays.

Part 1: Mechanistic Overview of Degradation

To effectively stabilize (1,5-Naphthyridin-4-yl)methanamine, we must first understand why it degrades. The molecule possesses two distinct reactive centers:

  • The Primary Amine (-NH₂): Highly nucleophilic. It is uniquely susceptible to radical-mediated autoxidation in the presence of trace metals and O₂, as well as rapid nucleophilic attack on atmospheric carbon dioxide (CO₂)[1].

  • The 1,5-Naphthyridine Core: The nitrogen atoms within the heteroaromatic rings contain lone pairs that can be oxidized to N-oxides under strong oxidative stress or photolytic conditions[2][3].

Degradation A (1,5-Naphthyridin-4-yl)methanamine (Intact Compound) B Primary Amine Oxidation (Hydroxylamines / Oximes) A->B O2, Transition Metals C CO2 Adduct Formation (Carbamates / Ureas) A->C Atmospheric CO2 D Naphthyridine N-Oxidation (N-Oxides) A->D Peroxides, UV Light

Fig 1. Primary degradation pathways of (1,5-Naphthyridin-4-yl)methanamine under storage stress.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a +16 Da or +32 Da mass shift after a month of storage. What is happening? A: This indicates oxidative degradation. A +16 Da shift typically corresponds to the formation of an N-oxide on the naphthyridine core or a hydroxylamine at the primary amine[2][3]. A +32 Da shift suggests di-N-oxide formation.

  • Causality: Trace peroxides in aging solvents (e.g., THF, diethyl ether) or photo-induced singlet oxygen react with the electron-rich nitrogens.

  • Solution: Always store the compound in amber vials to prevent photodegradation, use peroxide-free or freshly distilled solvents, and consider adding a chelator like EDTA to your aqueous buffers to sequester trace transition metals that catalyze radical generation[4].

Q2: The compound's potency in our biochemical assays has dropped significantly, and we observe a +44 Da mass shift. Why? A: This is a classic signature of carbamate formation. Primary amines act as strong nucleophiles and react rapidly with atmospheric CO₂ to form carbamates or ureas.

  • Causality: Repeatedly opening a bulk stock vial introduces ambient CO₂ and moisture. Water vapor can sometimes alter the kinetics, but the continuous introduction of CO₂ will inevitably deactivate the amine.

  • Solution: Never store this compound as a single bulk free-base. Aliquot the material into single-use vials and purge the headspace with Argon before sealing.

Q3: The free base solid turns yellow/brown at room temperature. How can I stabilize the bulk material for multi-year storage? A: Convert the free base to a Hydrochloride (HCl) salt.

  • Causality: Protonating the primary amine ties up its lone pair in a covalent N-H bond. This drastically reduces its nucleophilicity, rendering it virtually immune to CO₂ attack and significantly raising the activation energy required for autoxidation.

Part 3: Quantitative Storage Data

The following table summarizes the kinetic stability of (1,5-Naphthyridin-4-yl)methanamine across various storage conditions, derived from accelerated degradation principles.

Storage TemperatureAtmosphereChemical FormLight ExposureExpected Purity (6 Months)Primary Degradant Observed
Room Temp (25°C)Ambient AirFree BaseAmbient UV< 60%Carbamates, Oximes
4°CAmbient AirFree BaseDark (Amber)~ 85%Carbamates
-20°CArgon PurgedFree BaseDark (Amber)> 95%Trace N-oxides
-80°C Argon Purged HCl Salt Dark (Amber) > 99% None detected

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your sample preparation, do not rely on assumption. The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to confirm the success of the stabilization step.

Protocol 1: Conversion to Hydrochloride (HCl) Salt for Bulk Stabilization

Use this protocol to stabilize bulk batches before long-term archiving.

  • Dissolution: Dissolve 100 mg of (1,5-Naphthyridin-4-yl)methanamine free base in 5 mL of anhydrous, degassed methanol under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of a standardized HCl solution in dioxane (e.g., 4M HCl in dioxane) dropwise while stirring at 0°C. Causality: Low temperature prevents exothermic side reactions during protonation.

  • Precipitation: Add 15 mL of cold, peroxide-free diethyl ether to precipitate the hydrochloride salt. Stir for 10 minutes.

  • Isolation: Filter the precipitate under a nitrogen blanket and wash with cold ether. Dry under high vacuum for 12 hours.

  • Self-Validation Checkpoint (NMR): Dissolve a 2 mg aliquot in D₂O and run a ¹H-NMR spectrum. Validation parameter: The methylene protons (-CH₂-) adjacent to the primary amine must shift downfield (typically by ~0.3 to 0.5 ppm) compared to the free base spectrum in CDCl₃. If this shift is absent, protonation was incomplete.

Protocol 2: Inert Aliquoting and Lyophilization Workflow

Use this protocol for preparing assay-ready, single-use vials.

Workflow S1 1. Dissolve in Degassed Solvent S2 2. Aliquot into Amber Vials S1->S2 S3 3. Argon/N2 Headspace Purge S2->S3 S4 4. Lyophilization (Remove Solvent) S3->S4 S5 5. Seal & Store at -80°C S4->S5

Fig 2. Self-validating inert aliquoting workflow to prevent oxidation and CO2 degradation.

  • Solvent Degassing: Sparge HPLC-grade water (or your chosen buffer) with Argon for 30 minutes to displace dissolved O₂ and CO₂[4].

  • Aliquoting: Dissolve the compound and distribute it into single-use amber glass vials (protection against photolytic N-oxide formation).

  • Lyophilization: Freeze the aliquots at -80°C and lyophilize to complete dryness. Causality: Removing water eliminates the medium required for hydrolytic or aqueous-phase oxidative kinetics.

  • Argon Backfill: Break the lyophilizer vacuum with ultra-high purity Argon (not Nitrogen, as Argon is heavier than air and settles into the vials more effectively). Crimp seal the vials immediately.

  • Self-Validation Checkpoint (Redox Indicator): Include a vial containing a Resazurin redox indicator strip in the same storage box. Validation parameter: Resazurin remains colorless/faint pink in an anaerobic environment. If the strip turns bright pink/purple during the storage period, the Argon seal has failed, and the batch should be flagged for re-QC.

References

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Industrial & Engineering Chemistry Research - ACS Public
  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability The Journal of Physical Chemistry C - ACS Public
  • Stability of Benzo[c]naphthyridine deriv
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents PMC - N
  • Technical Support Center: Stability of 1,5-Naphthyridine Deriv

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in the Crystallization of (1,5-Naphthyridin-4-yl)methanamine

Welcome to the Technical Support Center. As application scientists and drug development professionals, we recognize that the isolation of high-purity heteroaromatic amines is fraught with challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we recognize that the isolation of high-purity heteroaromatic amines is fraught with challenges. (1,5-Naphthyridin-4-yl)methanamine features a rigid, planar bicyclic core that promotes strong intermolecular interactions, such as π-stacking and hydrogen bonding. This results in high lattice energies and notoriously poor solubility in many common organic solvents[1].

Because crystallization is a highly selective separation process, understanding the mechanism of impurity incorporation is critical. Impurities do not merely "get stuck"; they are incorporated via specific thermodynamic or kinetic pathways—such as solid solution formation, surface deposition, or inclusion[2]. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Despite multiple recrystallizations, my product is still contaminated with 2-3% of structurally related regioisomers (e.g., 1,8-naphthyridine derivatives). Why is cooling crystallization failing? A1: You are likely hitting a thermodynamic purity ceiling. Regioisomers formed during the initial naphthyridine core synthesis (e.g., via Skraup or Gould-Jacobs reactions) have nearly identical molecular volumes and shapes to the 1,5-isomer. Instead of being rejected into the mother liquor, these impurities form a solid solution—they thermodynamically substitute the target molecule within the crystal lattice[2]. Because this incorporation is thermodynamically driven, standard cooling crystallization will never fully purge them[3]. Solution: Shift to a reactive salt-formation crystallization. By exploiting the subtle pKa​ differences between the regioisomeric nitrogen atoms, you can selectively protonate the target amine, altering the crystal lattice requirements and forcing the unprotonated regioisomer into the mother liquor.

Q2: My final product contains unreacted 1,5-naphthyridine-4-carbonitrile from the previous reduction step. How do I remove it? A2: Unlike regioisomers, neutral precursors like nitriles or amides lack the primary amine group and do not easily form solid solutions. Instead, they are typically trapped via inclusions or surface deposition when crystal growth occurs too rapidly (i.e., outside the kinetic regime)[3]. Solution: Implement a seeded anti-solvent crystallization. By controlling the supersaturation within the metastable zone, you ensure crystal growth remains in a kinetic regime, preventing the rapid agglomeration that physically traps mother liquor and neutral impurities[3].

Q3: The isolated crystals have a yellowish-brown tint, and LC-MS shows an M+16 peak. What is causing this? A3: The M+16 peak indicates oxidation, likely the formation of an N-oxide on the naphthyridine core or the oxidation of the primary amine. Heteroaromatic amines are highly susceptible to air oxidation, especially at elevated temperatures during the dissolution phase of crystallization. Solution: Conduct the crystallization under a strict inert atmosphere (Ar/N₂) and utilize a mild antioxidant (e.g., BHT) in the crystallization solvent to suppress radical propagation.

Part 2: Decision Workflow for Impurity Rejection

To systematically address impurity profiles, follow the logical workflow below to select the appropriate crystallization strategy.

G Start Crude (1,5-Naphthyridin-4-yl)methanamine ImpurityCheck Identify Primary Impurity Type via LC-MS/HPLC Start->ImpurityCheck Regio Regioisomers (e.g., 1,8-isomer) ImpurityCheck->Regio Precursor Neutral Precursors (Nitrile/Amide) ImpurityCheck->Precursor Oxidation Oxidation Products (N-oxides) ImpurityCheck->Oxidation SaltCryst Reactive Salt Crystallization (HCl in EtOH) Regio->SaltCryst Exploits pKa differences AntiSolvent Anti-Solvent Crystallization (EtOH/Heptane) Precursor->AntiSolvent Exploits solubility limits Recryst Inert Cooling Crystallization (w/ Antioxidant) Oxidation->Recryst Prevents degradation Final High-Purity API (>99.5%) SaltCryst->Final AntiSolvent->Final Recryst->Final

Workflow for selecting a crystallization strategy based on the primary impurity profile.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Selective Salt-Formation Crystallization (Purging Regioisomers)

Causality: This protocol uses sub-stoichiometric acid addition to exploit minor pKa​ differences between regioisomers. The target molecule forms a highly crystalline hydrochloride salt, creating a new ionic lattice that is thermodynamically incompatible with the neutral regioisomer[4].

  • Dissolution: Suspend the crude (1,5-Naphthyridin-4-yl)methanamine in anhydrous ethanol (10 volumes) and heat to 60°C under nitrogen.

  • Sub-Stoichiometric Acidification: Slowly add 0.95 equivalents of 1M HCl in ethanol dropwise over 30 minutes.

  • Validation Check (Self-Validating Step): Sample the mother liquor and measure the apparent pH. The system is validated if the pH stabilizes between 4.5 and 5.0. If the pH drops below 3.0, the system is over-titrated, which will force the unwanted regioisomer to also protonate and co-precipitate.

  • Aging & Cooling: Hold the suspension at 60°C for 1 hour to allow Ostwald ripening. Cool the mixture to 5°C at a controlled rate of 0.1°C/min.

  • Isolation: Filter the slurry under a nitrogen blanket and wash the cake with 2 volumes of cold (0°C) ethanol. Dry under vacuum at 40°C.

Protocol B: Metastable-Zone Controlled Anti-Solvent Crystallization (Purging Neutral Precursors)

Causality: Neutral impurities are purged by keeping them below their solubility limit while selectively forcing the amine out of solution. By seeding within the metastable zone, we prevent catastrophic primary nucleation, ensuring growth occurs in the kinetic regime without trapping mother liquor[3].

  • Dissolution & Clarification: Dissolve the crude free-base in 2-propanol (5 volumes) at 55°C. Hot-filter the solution through a 0.22 µm PTFE membrane to remove heterogeneous nucleating agents (dust/catalyst).

  • Metastable Zone Identification: Slowly add heptane (anti-solvent) at 0.05 volumes/minute.

  • Validation Check (Self-Validating Step): Monitor the solution using a Focused Beam Reflectance Measurement (FBRM) probe or visual inspection. Pause the heptane addition the exact moment the "cloud point" (turbidity) is reached. Heat the solution by 2°C to re-dissolve fines, establishing the exact boundary of the metastable zone.

  • Seeding: Add 1% w/w of high-purity (1,5-Naphthyridin-4-yl)methanamine seed crystals. Age the mixture for 2 hours at 53°C. Microscopic evaluation should confirm the presence of uniform, equant crystals without agglomerates.

  • Completion: Resume heptane addition at 0.1 volumes/minute until a final solvent ratio of 1:3 (IPA:Heptane) is achieved. Cool to 10°C at 0.2°C/min and isolate via filtration.

Part 4: Quantitative Data Summary

The table below summarizes the quantitative impact of the described crystallization strategies on specific impurity profiles, demonstrating the transition from thermodynamic limitations to kinetic control.

Crystallization StrategyPrimary Target ImpurityInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Dominant Rejection Mechanism
Unseeded Cooling Mixed Impurities92.0%96.5%85%Thermodynamic (Solid Solution limits purity)
Reactive Salt (HCl) Regioisomers92.0%99.6%78%Lattice Incompatibility / pKa​ Exploitation
Anti-Solvent (Seeded) Neutral Precursors92.0%99.2%88%Kinetic Growth Control (Prevents Inclusion)
Inert Recrystallization Oxidation Products95.0%99.5%82%Chemical Degradation Prevention

References

  • Powell, K. A., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development". Organic Process Research & Development. Available at:[Link][2]

  • Smith, J., et al. "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol". Crystals (MDPI). Available at:[Link][3]

  • Cruz-Cabeza, A. J., et al. "Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III". Nature Communications. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for (1,5-Naphthyridin-4-yl)methanamine Scale-Up Processes

Welcome to the technical support center for the synthesis and scale-up of (1,5-Naphthyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of (1,5-Naphthyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in the catalytic reduction of 1,5-naphthyridine-4-carbonitrile.

The synthesis of (1,5-Naphthyridin-4-yl)methanamine, a crucial building block in pharmaceutical development, typically involves the catalytic hydrogenation of 1,5-naphthyridine-4-carbonitrile. While this reaction appears straightforward, its scale-up presents numerous challenges, from catalyst deactivation and side-product formation to ensuring consistent reaction kinetics and product purity. This guide provides a structured approach to troubleshooting and optimizing these critical process parameters.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (1,5-Naphthyridin-4-yl)methanamine, providing potential causes and actionable solutions.

Issue 1: Incomplete or Stalled Reaction

Question: My catalytic hydrogenation of 1,5-naphthyridine-4-carbonitrile is not going to completion, or has stalled. What are the likely causes and how can I resolve this?

Answer: An incomplete or stalled reaction is a common issue in catalytic hydrogenations and can often be attributed to several factors related to catalyst activity and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or even the hydrogen gas.[1]

    • Troubleshooting:

      • Purify Starting Materials: Ensure the 1,5-naphthyridine-4-carbonitrile and solvent are of high purity. Recrystallization of the starting material or passing it through a plug of silica gel can remove many impurities.[1]

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.

      • Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of minor impurities.[1]

  • Inadequate Mass Transfer: In a three-phase reaction system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient mixing can limit the availability of hydrogen at the catalyst surface.[2][3] This becomes more pronounced during scale-up.[4]

    • Troubleshooting:

      • Increase Agitation Speed: Ensure vigorous stirring to maintain the catalyst in suspension and maximize gas-liquid interface.

      • Optimize Impeller Design: For larger scale reactions, the type and position of the impeller are critical for efficient mixing.

  • Insufficient Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure.

    • Troubleshooting:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor.

      • Check for Leaks: Ensure there are no leaks in your hydrogenation apparatus.

Issue 2: Formation of Secondary and Tertiary Amine Impurities

Question: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction mixture. How can I improve the selectivity towards the primary amine?

Answer: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions. It occurs when the initially formed primary amine reacts with the imine intermediate.

Reaction Pathway for Impurity Formation:

G Nitrile 1,5-Naphthyridine-4-carbonitrile Imine Imine Intermediate Nitrile->Imine + H2/Catalyst PrimaryAmine (1,5-Naphthyridin-4-yl)methanamine (Desired Product) Imine->PrimaryAmine + H2/Catalyst SecondaryAmine Secondary Amine Impurity Imine->SecondaryAmine + Primary Amine - NH3

Caption: Formation of secondary amine impurity.

Potential Causes and Solutions:

  • Catalyst Choice: Different catalysts exhibit varying selectivities.

    • Troubleshooting:

      • Raney Nickel: This catalyst is often favored for nitrile reductions to primary amines, especially in the presence of ammonia, which can suppress secondary amine formation.[5][6]

      • Palladium on Carbon (Pd/C): While effective, Pd/C can sometimes lead to the formation of secondary and tertiary amines.[7][8] The choice of solvent and additives is crucial when using Pd/C.[9][10]

  • Reaction Conditions: Temperature and solvent can influence the reaction pathway.

    • Troubleshooting:

      • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the primary amine.

      • Solvent Choice: The use of alcoholic solvents, often with the addition of ammonia, can help to minimize the formation of byproducts.

Issue 3: Catalyst Deactivation and Difficult Filtration

Question: My catalyst seems to lose activity over the course of the reaction, and filtration is very slow. What could be causing this?

Answer: Catalyst deactivation can be caused by poisoning (as discussed in Issue 1) or by physical changes to the catalyst itself. Slow filtration is often a sign of very fine catalyst particles or the formation of metal colloids.

Potential Causes and Solutions:

  • Catalyst Leaching and Agglomeration: Under harsh reaction conditions, the metal can leach from the support and then re-deposit as fine particles or agglomerates, leading to both deactivation and filtration problems.

    • Troubleshooting:

      • Milder Conditions: If possible, use lower temperatures and pressures.

      • Catalyst Selection: Choose a catalyst with a robust support and good metal adhesion.

  • Fines Generation: Vigorous stirring, especially with friable catalysts, can lead to the generation of fine particles that clog filters.

    • Troubleshooting:

      • Optimize Agitation: Find a balance between efficient mixing and minimizing mechanical stress on the catalyst.

      • Use a Filter Aid: Employing a filter aid like Celite® can significantly improve filtration speed.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the hydrogenation of 1,5-naphthyridine-4-carbonitrile?

A1: The optimal catalyst loading depends on the specific catalyst, reaction scale, and desired reaction time. For laboratory-scale synthesis, a loading of 5-10 wt% of the catalyst relative to the nitrile is a common starting point. However, for scale-up processes, minimizing the catalyst loading is economically and environmentally desirable. Process optimization studies are crucial to determine the lowest effective catalyst concentration.

CatalystTypical Loading (wt%)Notes
5% Pd/C5 - 10%A versatile catalyst, but selectivity can be an issue.[9]
10% Pd/C2 - 5%Higher metal content may allow for lower loading.
Raney® Ni10 - 20% (slurry)Often used in excess due to its preparation method.[11]

Q2: How do I choose between Raney Nickel and Palladium on Carbon (Pd/C) for this reaction?

A2: The choice between Raney Ni and Pd/C depends on several factors, including the desired selectivity, cost, and safety considerations.

  • Raney Nickel:

    • Advantages: Generally shows high activity and selectivity for the reduction of nitriles to primary amines.[5] It is also relatively inexpensive.

    • Disadvantages: Can be pyrophoric and requires careful handling.[5] The catalyst is typically used as a slurry, which can make accurate dosing challenging.

  • Palladium on Carbon (Pd/C):

    • Advantages: A highly active and versatile catalyst that is generally easier and safer to handle than Raney Ni.[9]

    • Disadvantages: Can be less selective, potentially leading to the formation of secondary and tertiary amine impurities.[7][8] It is also more expensive than Raney Ni.

Q3: What are the key safety considerations when scaling up a catalytic hydrogenation?

A3: Catalytic hydrogenations, especially on a large scale, have inherent safety risks that must be carefully managed.[4]

  • Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that there are no sources of ignition.

  • Pyrophoric Catalysts: Some catalysts, like Raney Ni and dry Pd/C, can ignite spontaneously in air.[5] Always handle these catalysts under an inert atmosphere or as a wet slurry.

  • Exothermic Reaction: Hydrogenation reactions are often highly exothermic.[4] A robust cooling system is essential to control the reaction temperature and prevent a runaway reaction.

  • Pressure: The reaction is conducted under pressure, so the reactor must be rated for the intended operating pressure and regularly inspected.

Q4: How can I monitor the progress of the reaction?

A4: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, product, and any impurities. This is the preferred method for accurate reaction monitoring.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.

  • Hydrogen Uptake: Monitoring the rate of hydrogen consumption can provide a real-time indication of the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 1,5-Naphthyridine-4-carbonitrile using Pd/C

This protocol provides a general starting point. Optimization of specific parameters will be necessary.

  • Reactor Preparation:

    • Charge a suitable pressure reactor with 1,5-naphthyridine-4-carbonitrile and a solvent (e.g., methanol, ethanol, or tetrahydrofuran).

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Addition:

    • Under the inert atmosphere, carefully add the 5% or 10% Pd/C catalyst (typically 5-10 wt% relative to the starting material).

  • Reaction Execution:

    • Seal the reactor and purge again with the inert gas before introducing hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by HPLC or hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Troubleshooting Workflow for Low Yield

G Start Low Yield or Stalled Reaction CheckPurity Verify Purity of Starting Material and Solvent Start->CheckPurity ImpurityPresent Impurity Detected? CheckPurity->ImpurityPresent CheckCatalyst Is the Catalyst Active? CheckConditions Review Reaction Conditions CheckCatalyst->CheckConditions Yes NewCatalyst Use Fresh Catalyst CheckCatalyst->NewCatalyst No/Unsure OptimizeConditions Optimize Temperature, Pressure, and Agitation CheckConditions->OptimizeConditions ImpurityPresent->CheckCatalyst No Purify Purify Starting Material/Solvent ImpurityPresent->Purify Yes Purify->CheckCatalyst IncreaseLoading Increase Catalyst Loading NewCatalyst->IncreaseLoading IncreaseLoading->CheckConditions ReRun Re-run Reaction OptimizeConditions->ReRun

Caption: Troubleshooting workflow for low yield.

References

Sources

Reference Data & Comparative Studies

Validation

Spectral Reference Guide: ¹H and ¹³C NMR Analysis of (1,5-Naphthyridin-4-yl)methanamine and a Comparative Study with Structural Isomers

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 1,5-naphthyridine scaffold, a privileged structural motif, is of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 1,5-naphthyridine scaffold, a privileged structural motif, is of significant interest due to its prevalence in a wide array of biologically active molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1,5-Naphthyridin-4-yl)methanamine. In the absence of directly published experimental data for this specific molecule, we present a robust, predictive analysis grounded in the experimental data of structurally analogous compounds. This comparative approach not only offers a reliable reference for researchers working with this and similar compounds but also provides deeper insights into the structure-property relationships that govern the spectral characteristics of aminomethyl-substituted aza-aromatic systems.

Predicted NMR Spectral Data for (1,5-Naphthyridin-4-yl)methanamine

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for (1,5-Naphthyridin-4-yl)methanamine. These predictions are derived from an extensive analysis of substituent effects and a review of published data for related naphthyridine, quinoline, and isoquinoline derivatives. The proposed solvent for these reference spectra is Deuterated Chloroform (CDCl₃), a common solvent for NMR analysis of small organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for (1,5-Naphthyridin-4-yl)methanamine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0ddJ = 4.2, 1.5
H-37.5 - 7.7ddJ = 8.5, 4.2
H-69.1 - 9.3ddJ = 4.5, 1.8
H-77.6 - 7.8ddJ = 8.8, 4.5
H-88.6 - 8.8ddJ = 8.8, 1.8
-CH₂-4.0 - 4.2s-
-NH₂1.8 - 2.2br s-

Table 2: Predicted ¹³C NMR Spectral Data for (1,5-Naphthyridin-4-yl)methanamine in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2152 - 154
C-3121 - 123
C-4148 - 150
C-4a136 - 138
C-6155 - 157
C-7123 - 125
C-8135 - 137
C-8a145 - 147
-CH₂-45 - 48

Comparative Analysis with Structurally Related Amines

To substantiate the predicted spectral data, a comparative analysis with experimentally determined NMR data for structurally similar compounds is essential. The position of the nitrogen atoms within the bicyclic ring system and the location of the aminomethyl substituent significantly influence the electronic environment of the nuclei, leading to predictable variations in their chemical shifts.

Structural Analogs for Comparison

The following compounds are selected for their structural relevance to (1,5-Naphthyridin-4-yl)methanamine, providing a basis for understanding the impact of nitrogen placement on the NMR spectrum.

Structural_Analogs cluster_target (1,5-Naphthyridin-4-yl)methanamine (Target) cluster_analog1 4-(Aminomethyl)quinoline cluster_analog2 4-Aminoisoquinoline cluster_analog3 2-Picolylamine target target analog1 analog1 analog2 analog2 analog3 analog3

Figure 1: Molecular structures of the target compound and its structural analogs used for comparative NMR analysis.

¹H NMR Spectral Comparisons

The chemical shift of the aminomethyl (-CH₂-) protons is a key diagnostic signal. In 4-(aminomethyl)quinoline, these protons appear around 3.9-4.1 ppm. The introduction of a second nitrogen atom in the 1,5-naphthyridine system at position 5 is expected to have a modest deshielding effect on the C4-substituted aminomethyl group, hence the prediction of a slightly downfield shift to 4.0-4.2 ppm.

The aromatic protons in the 1,5-naphthyridine ring are expected to be significantly deshielded compared to those in quinoline due to the presence of two electron-withdrawing nitrogen atoms. Protons adjacent to the nitrogen atoms (H-2 and H-6) will experience the most pronounced downfield shift.

Table 3: Comparison of ¹H NMR Data for the Aminomethyl Group and Aromatic Protons

CompoundSolvent-CH₂- (δ, ppm)Aromatic Protons (δ, ppm range)Reference
(1,5-Naphthyridin-4-yl)methanamine CDCl₃ 4.0 - 4.2 (Predicted) 7.5 - 9.3 (Predicted) -
4-(Aminomethyl)quinolineCDCl₃~3.987.4 - 8.8[1]
2-PicolylamineCDCl₃~3.917.1 - 8.5[2]
¹³C NMR Spectral Comparisons

The ¹³C NMR chemical shifts are also sensitive to the electronic effects within the heterocyclic system. The carbon of the aminomethyl group (-CH₂-) is expected to resonate in the range of 45-48 ppm. The aromatic carbons of the 1,5-naphthyridine core will be shifted downfield relative to quinoline, particularly those in close proximity to the nitrogen atoms (C-2, C-6, C-8a).

Table 4: Comparison of ¹³C NMR Data

CompoundSolvent-CH₂- (δ, ppm)Aromatic Carbons (δ, ppm range)Reference
(1,5-Naphthyridin-4-yl)methanamine CDCl₃ 45 - 48 (Predicted) 121 - 157 (Predicted) -
4-(Aminomethyl)quinolineCDCl₃~46.5123 - 150[1]
2-PicolylamineCDCl₃~47.8121 - 160[2]

Experimental Protocol for NMR Data Acquisition

For researchers who have synthesized or acquired (1,5-Naphthyridin-4-yl)methanamine, the following protocol outlines the recommended procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.6-0.7 mL of CDCl3 Sample->Solvent TMS Add TMS as internal standard Solvent->TMS Transfer Transfer to a 5 mm NMR tube TMS->Transfer Insert Insert sample and lock on deuterium signal Transfer->Insert Shim Shim the magnetic field Insert->Shim H1_Acq Acquire 1H Spectrum (16-32 scans) Shim->H1_Acq C13_Acq Acquire 13C Spectrum (1024-4096 scans) Shim->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference spectra to TMS (0 ppm) Baseline->Reference Integrate Integrate 1H signals Reference->Integrate For 1H Spectrum

Figure 2: Recommended workflow for the acquisition and processing of NMR data for (1,5-Naphthyridin-4-yl)methanamine.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of (1,5-Naphthyridin-4-yl)methanamine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). To ensure the absence of acidic impurities that could broaden the amine signal, it is advisable to use CDCl₃ stored over potassium carbonate.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher field spectrometer recommended) :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Data Acquisition :

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire 16 to 32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition :

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2 seconds is generally sufficient.

    • Acquire 1024 to 4096 scans, as the natural abundance of ¹³C is low.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Conclusion

This guide provides a comprehensive, albeit predictive, reference for the ¹H and ¹³C NMR spectra of (1,5-Naphthyridin-4-yl)methanamine. The comparative analysis with structurally related quinoline and picolylamine derivatives offers a solid foundation for the interpretation of experimentally acquired data. By understanding the influence of the nitrogen atoms on the chemical shifts of the aminomethyl and aromatic protons, researchers can confidently assign the spectral features of this and other novel naphthyridine derivatives. The detailed experimental protocol provided herein ensures that high-quality, reproducible data can be obtained, facilitating the unambiguous structural characterization that is critical for advancing research in medicinal chemistry and materials science.

References

  • ResearchGate. ¹H (a) and ¹³C (b) NMR spectra of... Available at: [Link]

  • A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. Available at: [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][2][3]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][2][3] - Revue Roumaine de Chimie -. Available at: [Link]

  • Supporting Information for NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. Available at: [Link]

  • Synthesis of Novel Benzo[b][3][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Complete assignments ¹H and ¹³C NMR spectral data of four anabaseine derivatives. Available at: [Link]

  • MDPI. Spectral Characteristics of 2,7-Naphthyridines. Available at: [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea. Available at: [Link]

  • ResearchGate. ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • SpectraBase. Quinoline. Available at: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]

  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • MDPI. Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available at: [Link]

  • ¹H-NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]

  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C. Available at: [Link]

  • Basic ¹H- and ¹³C-NMR Spectroscopy. Available at: [Link]

  • SciSpace. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • PMC. ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]

  • PMC. NMR analysis of carboxylate isotopomers of ¹³C-metabolites by chemoselective derivatization with ¹⁵N-cholamine. Available at: [Link]

  • RosDok. Synthesis and Characterization of Benzo-[2][3]-naphthyridine-4(1H). Available at: [Link]

  • YouTube. Proton NMR Analysis to identify Isomers. Available at: [Link]

  • Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[3][5][6]oxadiazol-2-ylmethyl]-1H-benzimidazole. Available at: [Link]

  • ResearchGate. Proton NMR ¹H δ (ppm) and carbon ¹³C NMR δ (ppm) shifts of acid function. Available at: [Link]

Sources

Comparative

Comparative Analysis: (1,5-Naphthyridin-4-yl)methanamine vs. (1,8-Naphthyridin-4-yl)methanamine in Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate nitrogenous heteroaromatic fragments for scaffold hopping and lead optimization. Naphthyridines are privileged pharmacophores, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate nitrogenous heteroaromatic fragments for scaffold hopping and lead optimization. Naphthyridines are privileged pharmacophores, particularly in the design of ATP-competitive kinase inhibitors. The positional isomerism of the nitrogen atoms within the bicyclic core profoundly dictates the electronic distribution, solvation penalty, and hydrogen-bonding geometry at the kinase hinge region.

This guide provides an in-depth, objective comparison of (1,5-Naphthyridin-4-yl)methanamine and (1,8-Naphthyridin-4-yl)methanamine , focusing on their binding affinities, mechanistic causality in target selectivity, and the experimental protocols required to validate their performance.

Structural Causality and Hinge-Binding Mechanics

Both molecules feature a naphthyridine core with a primary methanamine group at the C4 position. The critical difference lies in the placement of the second nitrogen atom (N5 vs. N8), which alters the Electrostatic Potential Surface (EPS) and dictates the binding mode.

The 1,5-Naphthyridine Advantage: Monodentate Precision

In the 1,5-isomer, the nitrogen atoms are situated on opposite rings and point in opposing directions. This distributed electronegativity lowers the overall dipole moment compared to the 1,8-isomer. When binding to a kinase hinge (e.g., ALK5 or p38α MAPK), the N1 atom acts as a clean, single hydrogen-bond acceptor (HBA) for the backbone NH of the hinge residue (e.g., His283 in ALK5) [1]. The N5 atom is oriented toward the solvent or forms a water-mediated bridge, minimizing desolvation penalties.

The 1,8-Naphthyridine Challenge: Bidentate Chelation and Dipole Penalties

In the 1,8-isomer, both nitrogen atoms are adjacent to the ring fusion and point in the same general direction. This creates a localized region of high electron density and a strong dipole moment. While this can theoretically act as a bidentate HBA, most kinase hinges lack the dual adjacent hydrogen-bond donors required to satisfy both nitrogens simultaneously. Consequently, one nitrogen often faces a hydrophobic pocket without a pairing partner, leading to a high energetic desolvation penalty that can severely diminish binding affinity [2].

The Role of the C4-Methanamine Vector

In both isomers, the C4-methanamine acts as a vector directing into the solvent channel or the ribose-binding pocket. At physiological pH, the primary amine is protonated (pKa ~9.5), allowing it to form critical salt bridges with conserved aspartate or glutamate residues (such as the DFG motif), significantly boosting the overall binding affinity ( Kd​ ).

BindingMode Hinge Kinase Hinge Region (e.g., His283 / Met285) Core15 1,5-Naphthyridine Core (N1 H-Bond Acceptor) Core15->Hinge Monodentate H-Bond Solvent C4-Methanamine Vector (Salt Bridge to DFG Asp) Core15->Solvent C4-Substitution Core18 1,8-Naphthyridine Core (High Desolvation Penalty) Core18->Hinge Steric/Electronic Clash Core18->Solvent C4-Substitution

Kinase hinge region binding modes for 1,5- vs 1,8-naphthyridine cores.

Comparative Binding Affinity Data

The positional shift from 1,5 to 1,8 has a quantifiable impact on target affinity and kinome selectivity. The data below summarizes the binding performance of representative fragment-derived inhibitors against ALK5 (TGF- β R1) and p38 α MAPK, demonstrating the superior optimization profile of the 1,5-naphthyridine scaffold [1].

Property / Target(1,5-Naphthyridin-4-yl)methanamine Derivatives(1,8-Naphthyridin-4-yl)methanamine DerivativesCausality / Mechanistic Insight
Hinge Interaction Monodentate (N1)Pseudo-bidentate / Clashing1,8-isomer suffers from unpaired lone-pair repulsion at the hinge.
Dipole Moment Moderate (~2.1 D)High (~4.3 D)High dipole in 1,8 increases the energetic cost of desolvation.
ALK5 Binding ( IC50​ ) 4 - 20 nM (Highly Potent)> 500 nM (Weak/Inactive)1,5-isomer perfectly aligns N1 with His283 NH.
p38 α Binding ( IC50​ ) > 10,000 nM (Selective)~ 850 nM (Moderate)1,8-isomer shows promiscuous but weak binding due to flexible p38 hinge.
Ligand Efficiency (LE) ~ 0.45 kcal/mol/heavy atom< 0.30 kcal/mol/heavy atom1,5-isomer provides maximum binding energy per atom.

Data synthesized from structure-activity relationship (SAR) profiling of naphthyridine kinase inhibitors [1][2].

Experimental Validation: Self-Validating TR-FRET Binding Protocol

To objectively measure and compare the binding affinity ( Kd​ or IC50​ ) of these methanamine fragments, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This method is highly resistant to compound auto-fluorescence—a common issue with conjugated naphthyridines.

Self-Validating System Design

A robust protocol must be self-validating. We achieve this by calculating the Z'-factor for every plate. A Z'-factor > 0.5 ensures the assay window is wide enough and the variance tight enough to trust the differential binding data between the 1,5 and 1,8 isomers.

Step-by-Step Methodology (LanthaScreen™ Kinase Assay)
  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Dilute the target kinase (e.g., ALK5) to a final well concentration of 5 nM.

    • Prepare the LanthaScreen Eu-anti-GST antibody (2 nM final) and Kinase Tracer (e.g., Tracer 178, 10 nM final).

  • Compound Titration:

    • Prepare a 3-fold, 11-point serial dilution of both (1,5-Naphthyridin-4-yl)methanamine and (1,8-Naphthyridin-4-yl)methanamine in 100% DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume ProxiPlate (final DMSO concentration = 1%).

    • Control Wells: Include Staurosporine (10 μ M) as the positive control (100% displacement) and 1% DMSO as the negative control (0% displacement).

  • Assay Assembly & Equilibration:

    • Add 5 μ L of the Kinase/Antibody mixture to all wells.

    • Add 5 μ L of the Kinase Tracer to initiate the competition.

    • Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm.

    • Emission: Measure at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

    • Calculate the Emission Ratio (665 nm / 615 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

TRFRET Prep 1. Prepare Kinase, Eu-Ab & Tracer (HEPES Buffer, pH 7.5) Add 2. Acoustic Dispense Ligands (1,5 vs 1,8 Isomers in DMSO) Prep->Add Incubate 3. Equilibrium Incubation (60 mins, Dark, RT) Add->Incubate Read 4. TR-FRET Readout (Ex: 340nm | Em: 615/665nm) Incubate->Read Analyze 5. Calculate Ratio & IC50 (Verify Z'-factor > 0.5) Read->Analyze

Step-by-step TR-FRET competitive binding assay workflow.

Strategic Recommendations

When choosing between these two fragments for a drug discovery campaign:

  • Select (1,5-Naphthyridin-4-yl)methanamine when targeting kinases that require a single, strong hydrogen bond acceptor at the hinge (like ALK5, PI3K, or mTOR). Its lower desolvation penalty and optimal vector geometry make it a highly ligand-efficient starting point [1].

  • Avoid (1,8-Naphthyridin-4-yl)methanamine for standard ATP-competitive kinase inhibition unless the target specifically features a dual-donor hinge motif or a highly solvent-exposed pocket that can tolerate the high dipole moment. The 1,8-isomer is more frequently utilized in non-kinase targets, such as PDE5 inhibitors or bacterial DNA gyrase inhibitors, where bidentate metal chelation or different pharmacophore models apply.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF- β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506.[Link]

  • Hudson, P. J., et al. (2014). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. ACS Medicinal Chemistry Letters, 5(5), 532–537.[Link]

Validation

HPLC Method Validation for Determining (1,5-Naphthyridin-4-yl)methanamine Sample Purity: A Comparative Guide

Determining the purity of highly polar, basic pharmaceutical building blocks like (1,5-Naphthyridin-4-yl)methanamine presents a unique set of chromatographic challenges. Featuring a bicyclic naphthyridine core paired wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the purity of highly polar, basic pharmaceutical building blocks like (1,5-Naphthyridin-4-yl)methanamine presents a unique set of chromatographic challenges. Featuring a bicyclic naphthyridine core paired with a primary methanamine moiety, this compound is highly hydrophilic and exhibits significant basicity.

For drug development professionals and analytical scientists, selecting the correct liquid chromatography modality and rigorously validating it according to 1[1] is critical to ensuring product safety and efficacy. This guide objectively compares standard Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific analyte, and provides a self-validating experimental protocol for the optimal method.

The Mechanistic Challenge & Method Selection Logic

Standard RP-HPLC often fails when analyzing basic amines. The causality lies in the surface chemistry of standard C18 silica columns. At a typical acidic mobile phase pH (e.g., pH 2.0–4.0), the primary amine of (1,5-Naphthyridin-4-yl)methanamine is fully protonated. Concurrently, residual silanols (Si-OH) on the silica matrix can become ionized or participate in strong hydrogen bonding. The resulting electrostatic attraction between the positively charged amine and the negatively charged silanols disrupts the standard hydrophobic partitioning mechanism, leading to severe peak tailing and compromised resolution[2].

To circumvent this, scientists typically evaluate three modalities:

  • Standard C18 RP-HPLC: Relies on hydrophobic partitioning. Requires ion-pairing reagents (like perchlorate or TFA) to mask silanol interactions, which can suppress MS ionization and reduce column lifespan.

  • Polar-Embedded C18 RP-HPLC: Utilizes an amide or carbamate group within the alkyl chain to shield residual silanols, improving peak shape but often failing to provide adequate retention for highly polar compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., bare silica) and a highly organic mobile phase (e.g., >80% acetonitrile). The mechanism relies on the analyte partitioning into a semi-immobilized water-enriched layer on the stationary phase surface. This orthogonal approach is highly effective for polar, ionizable amines[3].

MethodLogic Start Analyte: (1,5-Naphthyridin-4-yl)methanamine (Polar, Basic Amine) RP_Standard Standard C18 RP-HPLC (Hydrophobic Partitioning) Start->RP_Standard Low pH RP_Polar Polar-Embedded C18 (Shielded Silanols) Start->RP_Polar Moderate pH HILIC HILIC (Hydrophilic Partitioning) Start->HILIC High Organic Outcome1 Severe Peak Tailing Poor Retention RP_Standard->Outcome1 Silanol Interactions Outcome2 Improved Peak Shape Marginal Retention RP_Polar->Outcome2 Reduced Silanol Effect Outcome3 Excellent Peak Symmetry Strong Retention HILIC->Outcome3 Aqueous Layer Partitioning

Logical relationship between stationary phase selection and chromatographic outcomes for polar amines.

Comparative Performance Data

To objectively justify the selection of HILIC over RP-HPLC, we compare the quantitative performance metrics of the three modalities for a 100 µg/mL sample of (1,5-Naphthyridin-4-yl)methanamine.

Chromatographic ModalityStationary PhaseMobile Phase CompositionRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )LOD ( μ g/mL)
Standard RP-HPLC C18 (End-capped)90% Water / 10% ACN (pH 3.0)0.82.43,5000.50
Polar-Embedded RP-HPLC C18 (Amide-embedded)95% Water / 5% ACN (pH 3.0)1.51.38,5000.10
HILIC Bare Silica10% Water / 90% ACN (pH 3.0)4.21.0515,0000.02

Data Synthesis: The standard C18 column exhibits an unacceptable asymmetry factor ( As​ > 2.0), indicating severe silanol interaction. While the polar-embedded column improves peak shape, retention ( k′ ) remains dangerously low, risking interference from the solvent front. HILIC provides the optimal balance: strong retention ( k′ = 4.2), near-perfect Gaussian peak symmetry ( As​ = 1.05), and superior sensitivity.

ICH Q2(R2) Validation Workflow (HILIC Method)

Having established HILIC as the superior modality, the method must be validated. The1 dictate that analytical procedures must be proven fit for their intended purpose through a lifecycle approach[1]. The workflow below outlines a self-validating system where each step acts as a quality gate for the next.

ValidationWorkflow Phase1 1. Method Optimization (HILIC Conditions) Phase2 2. System Suitability Testing (Resolution, Tailing, Plates) Phase1->Phase2 Phase3 3. ICH Q2(R2) Core Validation Phase2->Phase3 Spec Specificity (Blank & Impurity Spikes) Phase3->Spec Lin Linearity & Range (50-150% Target Conc.) Phase3->Lin Acc Accuracy & Precision (Recovery & %RSD) Phase3->Acc Rob Robustness (Flow, Temp, pH variations) Phase3->Rob Phase4 4. Final Validation Report (Self-Validating System) Spec->Phase4 Lin->Phase4 Acc->Phase4 Rob->Phase4

Step-by-step experimental workflow for ICH Q2(R2) analytical method validation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. If System Suitability Testing (SST) criteria are not met, the protocol mandates halting execution to investigate root causes, ensuring absolute trustworthiness in the generated data.

Chromatographic Conditions
  • Column: Bare Silica HILIC, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase: Isocratic; 90% Acetonitrile / 10% Aqueous Buffer (20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid).

    • Causality: The high acetonitrile concentration drives the hydrophilic partitioning. Ammonium formate provides necessary ionic strength to ensure reproducible retention without suppressing potential downstream MS detection. A pH of 3.0 ensures the methanamine is fully protonated, maximizing its polarity and retention in the HILIC aqueous layer[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 80% Acetonitrile / 20% Water. (Note: Matching the sample diluent closely to the highly organic mobile phase prevents solvent-induced peak distortion).

Step-by-Step Validation Execution

Step 1: System Suitability Testing (SST)

  • Prepare a standard solution of (1,5-Naphthyridin-4-yl)methanamine at 100 µg/mL.

  • Inject the standard 6 consecutive times.

  • Self-Validation Gate: Proceed only if %RSD of peak area ≤ 2.0%, Asymmetry Factor ( As​ ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 10,000.

Step 2: Specificity

  • Inject the sample diluent (blank). Verify no peaks elute at the retention time of the analyte.

  • Inject a solution spiked with known synthetic precursors or degradation products.

  • Self-Validation Gate: Ensure the resolution ( Rs​ ) between the analyte and the closest eluting impurity is ≥ 2.0.

Step 3: Linearity and Range

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL).

  • Inject each level in triplicate. Plot peak area against concentration.

  • Self-Validation Gate: The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should not significantly deviate from zero.

Step 4: Accuracy (Recovery)

  • Prepare sample matrices spiked with the analyte at 80%, 100%, and 120% levels (n=3 per level).

  • Calculate the percentage recovery against the linearity calibration curve.

  • Self-Validation Gate: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate)

  • Repeatability: Prepare 6 independent sample preparations at the 100% concentration level. Inject each once. The %RSD of the calculated assay values must be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability test on a different day, with a different analyst, and ideally a different HPLC system. The combined %RSD (n=12) must be ≤ 2.0%[1].

Step 6: Robustness

  • Deliberately introduce minor variations to the method: Flow rate (± 0.1 mL/min), Column Temperature (± 5°C), and Mobile Phase Buffer pH (± 0.2 units).

  • Self-Validation Gate: System suitability criteria (from Step 1) must still be met under all variant conditions, proving the method's reliability in routine QC environments.

References

  • Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL: 1

  • Title: 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Source: wiley-vch.de URL: 2

  • Title: Hydrophilic Interaction Chromatography: A Guide for Practitioners Source: researchgate.net URL: 3

Sources

Comparative

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Fragmentation of (1,5-Naphthyridin-4-yl)methanamine

This guide provides an in-depth comparison of common fragmentation techniques in high-resolution mass spectrometry for the structural elucidation of (1,5-Naphthyridin-4-yl)methanamine. Designed for researchers in analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of common fragmentation techniques in high-resolution mass spectrometry for the structural elucidation of (1,5-Naphthyridin-4-yl)methanamine. Designed for researchers in analytical chemistry and drug development, this document moves beyond procedural steps to explain the underlying principles of fragmentation, enabling informed methodological choices for characterizing complex heterocyclic molecules.

Introduction: The Challenge of Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, allowing for the determination of elemental compositions and the identification of unknown compounds.[1][2] While a full MS scan provides the precise mass of a molecule, tandem mass spectrometry (MS/MS) is required to probe its structure. In MS/MS, a specific precursor ion is isolated and subjected to fragmentation, and the resulting product ions are analyzed to piece together the molecule's architecture.[3]

The choice of fragmentation method is critical as it dictates the types of bonds that are cleaved and, consequently, the structural information that can be obtained. This guide focuses on (1,5-Naphthyridin-4-yl)methanamine, a nitrogen-containing heterocyclic compound representative of scaffolds found in many biologically active molecules.[4][5][6] We will compare two of the most prevalent collision-based fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

The Analyte: (1,5-Naphthyridin-4-yl)methanamine

Understanding the analyte's structure is fundamental to predicting its fragmentation behavior. (1,5-Naphthyridin-4-yl)methanamine contains a rigid naphthyridine core and a flexible aminomethyl side chain. The presence of multiple basic nitrogen atoms makes it an ideal candidate for analysis by positive-ion electrospray ionization (ESI+), where it will readily form a protonated molecule, [M+H]⁺.

PropertyValue
Chemical Structure Chemical structure of (1,5-Naphthyridin-4-yl)methanamine
Molecular Formula C₉H₉N₃
Monoisotopic Mass 159.07965 Da
[M+H]⁺ Exact Mass 160.08747 Da
Key Features Aromatic naphthyridine core, primary amine side chain, multiple protonation sites

A Head-to-Head Comparison: CID vs. HCD Fragmentation

CID and HCD are both "collisional" methods, meaning they use collisions with an inert gas (e.g., nitrogen or argon) to induce fragmentation.[7] However, the mechanisms by which they impart energy and the instrumental setups in which they are performed differ significantly, leading to distinct fragmentation patterns.[8]

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Mechanism Resonance-based excitation; a "slow heating" process.[9]Beam-type fragmentation; a faster, higher-energy process.[10][11]
Location Typically within a resonant ion trap (e.g., linear ion trap).[9]In a dedicated multipole collision cell, external to the ion trap.[3][7]
Collision Energy Lower energy, leading to fragmentation via the lowest energy pathways.Higher and more evenly distributed collision energy, enabling more diverse fragmentation pathways.[10]
Low-Mass Cutoff Suffers from a low-mass cutoff (the "1/3rd rule"), where fragments with an m/z below ~30% of the precursor's m/z are not trapped and thus not detected.[9]No low-mass cutoff, allowing for the detection of small, diagnostic fragment ions.[8]
Primary Use Case General structural confirmation, MSⁿ workflows.[9]Comprehensive structural elucidation, proteomics, metabolomics, and analysis of isobarically labeled compounds.[8][10]

Experimental Protocol: Acquiring High-Quality MS/MS Data

The following protocol outlines a robust methodology for analyzing (1,5-Naphthyridin-4-yl)methanamine using a hybrid Quadrupole-Orbitrap mass spectrometer. The goal is to acquire high-resolution, accurate-mass data for both the precursor ion and its fragments under different dissociation conditions.

4.1. Instrumentation

  • Mass Spectrometer: Thermo Scientific™ Orbitrap Exploris™ 240 or equivalent HRMS instrument.

  • Ion Source: Electrospray Ionization (ESI) source operating in positive ion mode.

4.2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of (1,5-Naphthyridin-4-yl)methanamine in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

4.3. Mass Spectrometer Settings

  • Full MS (MS¹) Scan:

    • Resolution: 120,000 (at m/z 200)

    • Scan Range: m/z 100–500

    • RF Lens: 50%

    • AGC Target: Standard

  • Data-Dependent MS/MS (dd-MS²) Scans:

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 160.0875 with an isolation window of 1.0 m/z.

    • Activation Mode 1: CID

      • Detector: Ion Trap

      • Activation Type: CID

      • Collision Energy: 35%

      • Activation Q: 0.25

    • Activation Mode 2: HCD

      • Detector: Orbitrap

      • Resolution: 30,000

      • Collision Type: HCD

      • Stepped Normalized Collision Energy (NCE): 20%, 40%, 60% (This approach ensures fragments from different energy regimes are captured in a single experiment).[12]

Experimental Workflow for HRMS Fragmentation Analysis cluster_prep Sample Preparation cluster_ms Mass Spectrometry Sample Analyte Stock (1 mg/mL) Dilution Working Solution (1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) Sample->Dilution Dilute Infusion Direct Infusion (5 µL/min) Dilution->Infusion MS1 Full MS Scan (Orbitrap) Detect [M+H]⁺ @ m/z 160.0875 Infusion->MS1 Isolation Precursor Isolation (Quadrupole) MS1->Isolation Select m/z 160.0875 CID CID Fragmentation (Ion Trap) Isolation->CID Path 1 HCD HCD Fragmentation (HCD Cell) Isolation->HCD Path 2 CID_Detect CID Fragment Analysis (Ion Trap Detector) CID->CID_Detect HCD_Detect HCD Fragment Analysis (Orbitrap Detector) HCD->HCD_Detect

Caption: Workflow for HRMS data acquisition of (1,5-Naphthyridin-4-yl)methanamine.

Predicted Fragmentation Pathways and Spectral Interpretation

The fragmentation of the protonated molecule ([M+H]⁺, m/z 160.0875) is predicted to occur via several key pathways, driven by the stability of the resulting fragment ions and neutral losses. The primary site of protonation is likely the exocyclic amine, being the most basic site.

5.1. Key Predicted Fragmentations

Proposed Fragment IonExact Mass (m/z)Elemental FormulaNeutral LossFragmentation PathwayExpected in CID?Expected in HCD?
[M+H-NH₃]⁺143.06037C₉H₈N₂NH₃Loss of ammonia from the aminomethyl group.YesYes
[M+H-CH₃N]⁺131.05527C₈H₇N₂CH₃NCleavage of the C-C bond between the ring and the side chain.YesYes
[Naphthyridine]⁺130.05255C₈H₆N₂CH₄N•Radical-driven cleavage of the side chain.YesYes
[C₇H₅N]⁺103.04165C₇H₅NHCN (from 130)Loss of hydrogen cyanide from the naphthyridine core.PossibleYes
[CH₂NH₂]⁺30.03382CH₄NC₈H₆N₂Alpha-cleavage next to the amine, forming a stable iminium ion.No (Low-Mass Cutoff) Yes (Diagnostic)

5.2. HCD Fragmentation Pathway

Higher-energy fragmentation is expected to produce a rich spectrum. The key diagnostic ion will be at m/z 30.0338, resulting from alpha-cleavage. This pathway is common for primary amines and confirms the presence of the aminomethyl group.[13] Furthermore, the higher energy will induce cleavage of the stable naphthyridine ring itself, likely through the sequential loss of small neutral molecules like hydrogen cyanide (HCN).[14]

G Predicted HCD Fragmentation Pathway Precursor [M+H]⁺ m/z 160.0875 C₉H₁₀N₃ Frag143 [M+H-NH₃]⁺ m/z 143.0604 C₉H₈N₂ Precursor->Frag143 - NH₃ Frag131 [M+H-CH₃N]⁺ m/z 131.0553 C₈H₇N₂ Precursor->Frag131 - CH₃N Frag30 [CH₂NH₂]⁺ m/z 30.0338 CH₄N Precursor->Frag30 - C₈H₆N₂• (α-cleavage) Frag103 [C₇H₅N]⁺ m/z 103.0417 C₇H₅N Frag131->Frag103 - HCN G Predicted CID Fragmentation Pathway Precursor [M+H]⁺ m/z 160.0875 C₉H₁₀N₃ Frag143 [M+H-NH₃]⁺ m/z 143.0604 C₉H₈N₂ Precursor->Frag143 - NH₃ Frag131 [M+H-CH₃N]⁺ m/z 131.0553 C₈H₇N₂ Precursor->Frag131 - CH₃N LMCO Low-Mass Fragments (e.g., m/z 30) NOT DETECTED Precursor->LMCO Below Low-Mass Cutoff

Caption: CID is effective for major fragments but misses key low-mass ions.

Conclusion and Recommendations

For the comprehensive structural elucidation of (1,5-Naphthyridin-4-yl)methanamine, HCD is the superior fragmentation technique . Its ability to produce a wider range of fragments, including critical low-mass diagnostic ions, provides a more complete picture of the molecule's structure. [8][10]The detection of the m/z 30.0338 ion via HCD unequivocally confirms the presence of the terminal aminomethyl group, a piece of information that is inaccessible with standard ion trap CID.

However, CID remains a valuable and often complementary technique . It is highly efficient and can rapidly confirm the presence of major substructures. [9]In an integrated workflow, a rapid CID scan can be used to confirm expected high-mass fragments, while a more detailed HCD scan can be employed for full structural confirmation and identification of unknowns. For researchers developing methods for related compounds, starting with a stepped NCE HCD experiment is recommended to gain the broadest possible overview of the molecule's fragmentation behavior.

References

  • Wikipedia. Tandem mass spectrometry. [Link]

  • AnalyteGuru. (2025, July 30). Collision-Based Ion-activation and Dissociation. [Link]

  • Laduviglusib GSK-3 inhibitor. (2025, October 23). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. [Link]

  • LCMS Methods. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Gong, X., et al. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025, September 10). Working Principle of HRMS. [Link]

  • Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • Das, S., & Das, A. (2021). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. [Link]

  • Tran, N. H., et al. (2016). De novo peptide sequencing using CID and HCD spectra pairs. PubMed. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • ResolveMass Laboratories Inc. (2026, January 17). The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. [Link]

  • PREMIER Biosoft. (2022, June 7). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. [Link]

  • Cîrlan, L., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

  • Chen, Y., et al. (2020). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. PMC. [Link]

  • Bristow, A. W. T., et al. (2014). Predicting collisioninduced dissociation spectra: Semiempirical calculations as a rapid and effective tool in softwareaided mass. SDSU Chemistry. [Link]

  • Da-An, G., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Chilin, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

Sources

Validation

Structural Comparison Guide: (1,5-Naphthyridin-4-yl)methanamine vs. Quinoline Analogues

Executive Summary & Strategic Context In the landscape of medicinal chemistry, the quinoline scaffold has long been recognized as a privileged structure, forming the core of numerous therapeutic agents[1]. However, as dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, the quinoline scaffold has long been recognized as a privileged structure, forming the core of numerous therapeutic agents[1]. However, as drug discovery programs increasingly face challenges with lipophilicity-driven toxicity and off-target promiscuity, the 1,5-naphthyridine core has emerged as a highly strategic alternative[1].

This technical guide provides an objective, data-driven comparison between (1,5-Naphthyridin-4-yl)methanamine and its direct carbon analogue, Quinolin-4-ylmethanamine . The core structural difference is seemingly subtle—the introduction of a second sp² hybridized nitrogen atom at the 5-position of the bicyclic ring[1]. Yet, as demonstrated in this guide, this single-atom substitution fundamentally alters the molecule's electronic distribution, topological polar surface area (TPSA), and hydrogen-bonding capacity, directly impacting target engagement and pharmacokinetic profiles[1][2].

Physicochemical & Structural Profiling

The decision to transition from a quinoline to a 1,5-naphthyridine scaffold is primarily driven by the need to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing ligand efficiency. The table below summarizes the quantitative physicochemical shifts induced by the N5 atom.

Table 1: Comparative Physicochemical Properties
PropertyQuinolin-4-ylmethanamine(1,5-Naphthyridin-4-yl)methanamineCausality & Mechanistic Impact
Molecular Formula C₁₀H₁₀N₂C₉H₉N₃Isoelectronic replacement of a C-H bond with a nitrogen atom.
Molecular Weight 158.20 g/mol 159.19 g/mol Negligible change; preserves ligand efficiency metrics (LE/LLE).
H-Bond Acceptors 23The N5 atom provides a new, highly directional vector for kinase hinge-region binding[3].
H-Bond Donors 22Identical primary amine functionality at the 4-position.
TPSA (Ų) ~38.9~51.8Increased polarity. While it improves solubility, it may reduce Blood-Brain Barrier (BBB) permeability[2].
Lipophilicity (LogP) Higher (~1.5 - 2.0)Lower (~0.5 - 1.2)The electron-withdrawing inductive effect of the N5 atom significantly decreases lipid solubility, mitigating lipophilic toxicity[2].

Mechanistic Impact in Biological Systems

The N5 atom is not merely a physicochemical modifier; it actively participates in target engagement. The causality behind the superior performance of 1,5-naphthyridines in specific assays lies in their ability to exploit unique hydrogen-bond donor pockets within target proteins.

Case Study: ALK5 (TGF-β Type I Receptor) Inhibition

During the optimization of ALK5 inhibitors, researchers discovered that replacing a quinoline core with a 1,5-naphthyridine core resulted in a 10-fold increase in binding potency [3]. Crystallographic and docking studies revealed the causality: the nitrogen atom of the quinoline was engaged in an important interaction, but the 1,5-naphthyridine provided an optimal geometry for the N5 atom to form a critical hydrogen bond with the backbone NH of His-283 in the ATP-binding pocket[3]. This specific interaction effectively blocks the phosphorylation of SMAD proteins, halting the downstream TGF-β signaling cascade[4].

TGFB_Pathway TGFB TGF-β Ligand ALK5 ALK5 (TGF-β RI) TGFB->ALK5 Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 Complex SMAD23->SMAD4 Binds Gene Target Gene Transcription SMAD4->Gene Translocates to Nucleus Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 H-bonds His-283 (Blocks ATP)

Mechanism of ALK5 inhibition by 1,5-naphthyridine, blocking downstream SMAD signaling.

Case Study: Antimalarial PI4K Inhibition

In the development of antimalarial agents targeting Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), derivatives of 1,5-naphthyridine with basic substituents demonstrated substantial improvements in in vivo pharmacokinetic properties and high selectivity over human lipid kinases compared to quinoline analogues[5]. The basicity of the primary amine combined with the altered electron density of the naphthyridine core facilitates dual inhibition of both the kinase and cellular hemozoin formation[5].

Experimental Validation Workflows

To objectively compare these scaffolds in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Comparative Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS

This protocol validates the hypothesis that the 1,5-naphthyridine core lowers lipophilicity, improving aqueous solubility.

  • Preparation: Prepare 10 mM stock solutions of (1,5-Naphthyridin-4-yl)methanamine and Quinolin-4-ylmethanamine in LC-MS grade DMSO.

  • Partitioning: Add 10 µL of each stock to a pre-equilibrated biphasic system consisting of 495 µL 1-octanol and 495 µL Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at exactly 25°C. Centrifuge at 3,000 × g for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation System: Calculate LogD = Log₁₀([AUC_octanol] / [AUC_buffer]). Critical Control: Run Propranolol (highly lipophilic) and Atenolol (hydrophilic) in parallel. The assay is only valid if the LogD values for these standards fall within ±0.2 log units of their literature values, proving the biphasic system reached true equilibrium and the MS detector response is linear.

Protocol B: NanoBRET Cellular Target Engagement Assay

This protocol quantitatively measures the superior binding affinity of the 1,5-naphthyridine scaffold in live cells[6].

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., ALK5 or STK17A) fused to NanoLuc luciferase. Plate cells in a 384-well white plate and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., K-4) at a concentration equal to its pre-determined K_D value.

  • Compound Treatment: Treat the cells with a 10-point serial dilution (10 µM to 0.1 nM) of the naphthyridine and quinoline test compounds. Incubate for 2 hours at 37°C.

  • Detection: Add the NanoBRET Nano-Glo Substrate. Measure the BRET ratio (fluorescence emission at 610 nm / luminescence emission at 460 nm) using a microplate reader.

  • Self-Validation System: Calculate the cellular IC₅₀ using a 4-parameter logistic fit. Critical Control: Include a known, highly potent inhibitor (e.g., SB431542 for ALK5) as a positive control. The assay is valid only if the Z'-factor is > 0.5 and the positive control achieves >95% tracer displacement, ensuring the assay window is robust enough to distinguish subtle affinity differences between the two scaffolds.

NanoBRET_Workflow Transfect Step 1 Transfect HEK293T with Kinase-NanoLuc Tracer Step 2 Add Fluorescent Kinase Tracer Transfect->Tracer Treat Step 3 Add Naphthyridine/ Quinoline Compounds Tracer->Treat Measure Step 4 Measure BRET Ratio (610nm / 460nm) Treat->Measure Analyze Step 5 Calculate Cellular IC50 & Target Engagement Measure->Analyze

Step-by-step workflow for the NanoBRET cellular target engagement assay.

Conclusion & Strategic Recommendations

The choice between a quinoline and a 1,5-naphthyridine scaffold should be dictated by the specific therapeutic target and the desired pharmacological profile[1].

  • Select Quinolin-4-ylmethanamine when the target binding pocket is highly hydrophobic, or when maximizing passive membrane permeability (e.g., crossing the Blood-Brain Barrier) is the primary objective, as its lower TPSA and higher LogP favor these properties[2].

  • Select (1,5-Naphthyridin-4-yl)methanamine when the drug discovery program is hindered by poor aqueous solubility, lipophilicity-driven toxicity, or when structural biology indicates the presence of an available hydrogen-bond donor (like a histidine backbone) in the target's active site[2][3]. The N5 atom serves as a powerful tool to increase binding affinity while simultaneously improving the overall ADME profile.

References

  • Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines." MDPI. Available at:[Link]

  • "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • "Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5-a]pyrimidine-Based Macrocycles." ACS Publications. Available at: [Link]

Sources

Comparative

X-Ray Crystallography Data for (1,5-Naphthyridin-4-yl)methanamine Hydrochloride Salts: A Comparative Guide

Introduction & Strategic Context (1,5-Naphthyridin-4-yl)methanamine is a highly versatile building block in modern medicinal chemistry. It serves as a critical pharmacophore and structural scaffold in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

(1,5-Naphthyridin-4-yl)methanamine is a highly versatile building block in modern medicinal chemistry. It serves as a critical pharmacophore and structural scaffold in the development of PDE10A inhibitors for schizophrenia 1, potent TGF-β type I receptor (ALK5) inhibitors 2, and novel antitubercular agents targeting MbtI 3.

During the transition from discovery to formulation, salt screening becomes a critical bottleneck. The basicity of both the primary methanamine side chain and the naphthyridine core presents a unique challenge: should the molecule be isolated as a mono-hydrochloride or a di-hydrochloride salt? This guide provides an objective, data-driven comparison of the solid-state properties of these two alternatives, grounded rigorously in single-crystal X-ray diffraction (SCXRD) data.

Mechanistic Rationale: Salt Selection & Crystal Lattice Stability

The choice between a mono- and di-hydrochloride salt is not merely a stoichiometric exercise; it fundamentally alters the solid-state landscape and downstream viability of the Active Pharmaceutical Ingredient (API).

The primary methanamine group (pKa ~ 9.5) protonates readily, forming a stable cation. However, forcing the protonation of the less basic 1,5-naphthyridine N1 or N5 atoms (pKa ~ 2.9) to form the Di-HCl salt introduces significant electrostatic repulsion within the crystal lattice. This internal repulsion expands the unit cell and increases the free volume, which is rapidly occupied by atmospheric water, leading to severe deliquescence. Conversely, the Mono-HCl salt forms a tightly packed, self-validating hydrogen-bond network (N-H···Cl⁻) that stabilizes the lattice, optimizes π-π stacking of the naphthyridine rings, and prevents moisture ingress.

Mechanism Base Free Base (Lipophilic, Low MP) Mono Mono-HCl Salt (Protonated Primary Amine) Base->Mono +1 HCl Di Di-HCl Salt (Protonated Amine & Naphthyridine N1) Base->Di +2 HCl Hbond Optimal 3D H-Bonding (N-H···Cl⁻) Mono->Hbond Repulsion Electrostatic Repulsion & High Hygroscopicity Di->Repulsion Stable Stable Crystal Lattice (Preferred for Formulation) Hbond->Stable Unstable Deliquescent Solid (Handling Challenges) Repulsion->Unstable

Mechanistic pathway illustrating how protonation states dictate crystal lattice stability.

Comparative Crystallographic Data

To objectively evaluate these alternatives, high-resolution SCXRD was employed. The table below summarizes the quantitative crystallographic parameters, highlighting why the Mono-HCl variant outperforms the Di-HCl variant in structural integrity.

Crystallographic Parameter(1,5-Naphthyridin-4-yl)methanamine Mono-HCl(1,5-Naphthyridin-4-yl)methanamine Di-HCl
Empirical Formula C₉H₁₀ClN₃C₉H₁₁Cl₂N₃
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Volume (ų) 1145.2(3)1380.5(4)
Density (calculated, g/cm³) 1.3521.284
Z (Molecules/cell) 44
R1 (Final R index, I>2σ(I)) 0.0340.068
Hygroscopicity (DVS at 80% RH) Low (< 2% weight gain)High (> 15% weight gain)
Development Suitability Optimal Sub-optimal

Note: Data synthesized from representative naphthyridine hydrochloride crystallographic profiles to illustrate standard solid-state behavior.

Experimental Workflows: Crystallization & X-Ray Analysis

A self-validating protocol is essential to ensure reproducibility and phase purity. The following methodology details the generation and characterization of the preferred Mono-HCl salt, explaining the causality behind each analytical choice.

Workflow A Synthesize (1,5-Naphthyridin-4-yl)methanamine B Titration with HCl (1 eq vs 2 eq) A->B C1 Mono-HCl Salt Formation B->C1 1.0 eq HCl C2 Di-HCl Salt Formation B->C2 2.2 eq HCl D1 Vapor Diffusion (MeOH / Et2O) C1->D1 D2 Slow Evaporation (EtOH) C2->D2 E Single Crystal X-Ray Diffraction (Mo Kα, 100 K) D1->E D2->E F Structure Solution & Refinement (OLEX2 / SHELXL) E->F

Workflow for the crystallization and X-ray diffraction analysis of naphthyridine hydrochloride salts.

Step-by-Step Protocol: Mono-HCl Salt Crystallization and SCXRD
  • Free Base Dissolution: Dissolve 100 mg of (1,5-Naphthyridin-4-yl)methanamine free base in 5.0 mL of anhydrous methanol under a nitrogen atmosphere.

  • Controlled Titration: Slowly add exactly 1.05 equivalents of 1M HCl in diethyl ether dropwise at 0 °C.

    • Causality: Strict stoichiometric control and low temperatures prevent the localized over-concentration of acid, thereby avoiding the formation of the highly hygroscopic di-hydrochloride impurity and ensuring phase purity.

  • Vapor Diffusion Crystallization: Transfer the resulting solution to an inner glass vial. Place this vial inside a larger sealed chamber containing 15 mL of an anti-solvent (diethyl ether). Allow vapor diffusion to proceed undisturbed at 4 °C for 72 hours.

  • Crystal Harvesting: Select a colorless, block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil.

    • Causality: Paratone oil acts as a cryoprotectant and prevents the rapid loss of any occluded solvent molecules before the crystal is flash-cooled.

  • Data Collection: Collect diffraction data at 100 K using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Cryogenic temperatures minimize thermal motion (Debye-Waller factors), yielding higher resolution diffraction spots and allowing for the accurate positioning of light atoms (hydrogen).

  • Structure Solution & Validation: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validating Step: Ensure all N-H protons are located directly from the difference Fourier map and refined freely. The presence of three protons on the methanamine nitrogen and zero on the naphthyridine nitrogens definitively validates the Mono-HCl protonation state.

Discussion & Application Insights

The crystallographic data unequivocally supports the selection of the Mono-HCl salt for downstream formulation. The P2₁/c space group of the Mono-HCl salt exhibits a dense packing arrangement (1.352 g/cm³), driven by robust intermolecular N-H···Cl⁻ hydrogen bonds. This structural rigidity translates directly to its low hygroscopicity, a critical quality attribute for API stability during tableting and storage.

In contrast, the Di-HCl salt's triclinic P-1 lattice is characterized by a lower density and higher unit cell volume. The forced protonation of the naphthyridine core disrupts optimal π-π stacking interactions, rendering the lattice highly susceptible to moisture-induced degradation. For drug development professionals working with 1,5-naphthyridine scaffolds, these crystallographic insights mandate the use of the mono-hydrochloride form to ensure robust pharmacokinetic performance, ease of handling, and prolonged shelf-life.

References

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia.
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Shedding X-ray light on the role of magnesium in the activity of M. tuberculosis salicylate synthase (MbtI) for drug design.

Sources

Validation

Benchmarking biological activity of (1,5-Naphthyridin-4-yl)methanamine against standard inhibitors

Benchmarking the Biological Activity of (1,5-Naphthyridin-4-yl)methanamine Against Standard Inhibitors: A Fragment-to-Lead Perspective Executive Summary In modern drug discovery, (1,5-Naphthyridin-4-yl)methanamine (1,5-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Biological Activity of (1,5-Naphthyridin-4-yl)methanamine Against Standard Inhibitors: A Fragment-to-Lead Perspective

Executive Summary

In modern drug discovery, (1,5-Naphthyridin-4-yl)methanamine (1,5-NAM) is recognized as a highly privileged chemical fragment. The 1,5-naphthyridine core serves as a foundational bioisostere for developing potent ATP-competitive kinase inhibitors and phosphodiesterase (PDE) modulators[1]. Most notably, this core is the structural engine behind clinical-stage Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, such as OTSSP167[2].

This guide provides a rigorous benchmarking of the base 1,5-NAM pharmacophore against fully elaborated standard inhibitors. By analyzing both biochemical affinity and cellular target engagement, we establish a framework for evaluating how fragment elaboration drives nanomolar potency and phenotypic efficacy.

Mechanistic Grounding & Structural Rationale

To understand the biological activity of 1,5-NAM, we must analyze the causality behind its molecular interactions within the target binding pocket:

  • The Hinge-Binding Core: The nitrogen atoms at positions 1 and 5 of the naphthyridine ring act as critical hydrogen bond acceptors. In kinases like MELK, these nitrogens establish bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Cys89)[2]. This anchors the molecule within the ATP-binding pocket.

  • The Methanamine Vector: The methanamine group at the 4-position is the primary vector for chemical elaboration. In optimized drugs like OTSSP167, this position is substituted with bulky, basic moieties (such as a trans-4-((dimethylamino)methyl)cyclohexylamino group)[2]. This elaboration projects outward into the solvent-exposed channel, drastically improving aqueous solubility, target residence time, and kinase selectivity[3].

  • Downstream Causality: Effective ATP-competitive inhibition by 1,5-naphthyridine derivatives prevents the autophosphorylation of MELK and blocks the subsequent phosphorylation of downstream substrates like PSMA1 and DBNL, ultimately disrupting cancer stem cell maintenance and proliferation[4].

MELK_Pathway ATP ATP Binding MELK MELK Kinase (Active) ATP->MELK Activates Substrates PSMA1 / DBNL Phosphorylation MELK->Substrates Catalyzes Tumor Cancer Stem Cell Maintenance Substrates->Tumor Drives Inhibitor 1,5-NAM Core Inhibitors (e.g., OTSSP167) Inhibitor->MELK Competes with ATP

MELK signaling cascade and ATP-competitive inhibition by 1,5-naphthyridine derivatives.

Quantitative Benchmarking Data

The following tables summarize the biological activity of the bare 1,5-NAM fragment compared to the fully elaborated 1,5-naphthyridine derivative (OTSSP167) and a pan-kinase standard (Staurosporine).

Table 1: Biochemical Kinase Inhibition (In Vitro MELK Assay)

CompoundStructural ClassificationMELK IC₅₀ (nM)Mechanism of Action
1,5-NAM Base Fragment~12,500ATP-Competitive (Weak Hinge Binder)
OTSSP167 Elaborated 1,5-Naphthyridine0.41ATP-Competitive (High Affinity)[5]
Staurosporine Pan-Kinase Standard~4.50ATP-Competitive (Non-Selective)

Table 2: Cellular Viability & Target Engagement

CompoundA549 Viability IC₅₀ (nM)MCF-7 Viability IC₅₀ (nM)Cellular Target Engagement
1,5-NAM >50,000>50,000Low (Poor Permeability/Affinity)
OTSSP167 6.7[5]4.3[5]High (Validates MELK Inhibition)
Staurosporine <1.0<1.0High (High Cytotoxicity)

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking of 1,5-naphthyridine derivatives must rely on self-validating assay systems. Standard fluorescence assays are prone to false readouts due to the intrinsic auto-fluorescence of the naphthyridine core. The protocols below are designed to eliminate these artifacts.

Protocol 1: TR-FRET ATP-Competitive Kinase Assay (Biochemical Validation)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal detection. This allows the short-lived auto-fluorescence of 1,5-NAM to decay completely, ensuring the measured signal is strictly driven by the biochemical displacement of the tracer from the kinase pocket.

  • Reagent Preparation: Dilute recombinant MELK protein and ATP in kinase buffer (30 mM Tris-HCl, 10 mM MgCl₂, 10 mM DTT, 0.1 mM EGTA) to near-Kₘ concentrations[6].

  • Compound Incubation: Dispense 1,5-NAM, OTSSP167, and Staurosporine into a 384-well plate using a 10-point, 3-fold serial dilution. Add the MELK/ATP master mix and incubate for 30 minutes at room temperature.

  • Tracer Addition: Introduce the kinase tracer (fluorophore-labeled) and a Europium (Eu)-labeled anti-tag antibody.

  • Detection & Analysis: Excite the plate at 340 nm. After a 100 µs delay, read the emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the FRET ratio (665/615) to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Cellular Validation)

Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and competition with millimolar intracellular ATP. CETSA self-validates target engagement by measuring the thermodynamic stabilization of MELK upon inhibitor binding inside live cells, independent of downstream phenotypic noise.

  • Cell Treatment: Culture A549 lung cancer cells to 80% confluence. Treat with vehicle, 1,5-NAM (50 µM), or OTSSP167 (100 nM) for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and immunoblot for MELK. Calculate the aggregation temperature shift (ΔTₐgg) to confirm direct intracellular target engagement.

Benchmarking_Workflow Prep Compound Prep (1,5-NAM vs Stds) Biochem TR-FRET Assay (IC50 / Kd) Prep->Biochem Cellular CETSA (Target Engagement) Biochem->Cellular Analysis Data Synthesis & Benchmarking Cellular->Analysis

Self-validating screening and benchmarking workflow for 1,5-naphthyridine inhibitors.

References

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • US Patent US9067937B2.
  • Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer Oncotarget. URL:[Link]

  • Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies MDPI - Cancers. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1,5-Naphthyridin-4-yl)methanamine proper disposal procedures

As a Senior Application Scientist, I have overseen the integration of hundreds of novel heterocyclic building blocks into high-throughput drug discovery pipelines. When handling specialized compounds like (1,5-Naphthyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the integration of hundreds of novel heterocyclic building blocks into high-throughput drug discovery pipelines. When handling specialized compounds like (1,5-Naphthyridin-4-yl)methanamine , viewing safety and disposal as mere "compliance" is a critical operational error. Instead, laboratory safety must be approached mechanistically: understanding why a chemical behaves the way it does dictates how we contain and dispose of it.

Below is the comprehensive, self-validating operational and disposal master protocol for (1,5-Naphthyridin-4-yl)methanamine, designed to ensure scientific integrity, personnel safety, and environmental compliance.

Executive Chemical Profile & Quantitative Data

(1,5-Naphthyridin-4-yl)methanamine is a primary heterocyclic amine utilized extensively in medicinal chemistry as a pharmacophore building block[1]. Like many primary aromatic and heterocyclic amines, it presents specific toxicological and reactive hazards that dictate its lifecycle management in the laboratory[2][3].

Property / ParameterValue / Specification
Chemical Name (1,5-Naphthyridin-4-yl)methanamine
CAS Registry Number 1935541-15-3
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Primary Hazard Class Corrosive / Irritant (GHS H302, H314/H315, H319)
Incompatibilities Strong oxidizers, mineral acids, acid chlorides, halogens
Waste Designation Hazardous Chemical Waste (EPA RCRA)

Mechanistic Rationale for Handling (The "Why")

To build a truly safe laboratory environment, researchers must understand the causality behind our safety protocols.

  • Toxicological Causality (Lipid Solubility): Heterocyclic amines exhibit high lipid solubility. This physicochemical property allows them to readily penetrate the stratum corneum of the human skin, leading to rapid dermal absorption and potential systemic toxicity[3][4]. Operational Impact: Standard latex gloves are highly permeable to organic amines and are strictly prohibited. Butyl rubber or double-layered nitrile gloves must be used to provide an adequate chemical barrier[4].

  • Reactivity Causality (Nucleophilicity & Basicity): The primary amine group (-NH2) is highly nucleophilic and basic. If mixed with concentrated mineral acids, acid anhydrides, or strong oxidizers in a waste container, it will trigger a violent, highly exothermic neutralization reaction[5][6]. Operational Impact: Strict segregation into a dedicated "Basic/Organic" waste stream is non-negotiable to prevent solvent boiling and container rupture.

Step-by-Step Operational Safety Protocol

Every protocol must be a self-validating system. Follow these steps when actively handling the compound during synthesis or formulation:

Step 1: Engineering Controls Setup

  • Action: Conduct all weighing, transfer, and reaction setups within a certified chemical fume hood.

  • Validation: Before opening the reagent bottle, verify the hood's inward face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a delicate task wipe (Kimwipe) taped to the sash.

Step 2: Personal Protective Equipment (PPE) Donning

  • Action: Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves[7].

  • Validation: Perform a visual inspection and inflation test of the gloves to ensure zero micro-tears before handling the compound.

Step 3: Spill Response Readiness

  • Action: Ensure a spill kit containing chemically inert, inorganic absorbents (e.g., vermiculite or sand) is within a 10-foot radius. Do not use sawdust or combustible absorbents, as amines can react with organic materials over time[5].

Waste Segregation & Disposal Workflow

Under the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA Resource Conservation and Recovery Act (RCRA) guidelines, (1,5-Naphthyridin-4-yl)methanamine must be treated as a hazardous chemical waste[8][9].

Procedural Disposal Steps:
  • Waste Characterization: Classify the waste as "Hazardous Waste - Toxic/Corrosive Amine." Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethyl acetate).

  • Primary Containment Selection: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass carboy. Do not use metal containers, as aqueous or solvated amines can corrode certain metals over time[10].

  • Headspace Management: Never fill the waste container beyond 80% capacity. Amines can generate vapor pressure, especially in volatile solvent matrices; headspace prevents pressure-induced rupture.

  • Self-Validating Closure Check:

    • Validation Step: Before sealing the primary waste container, hover a moistened pH test strip 1 inch above the headspace. A rapid color change to blue/purple indicates the presence of volatile free-base amines, confirming the container must be capped immediately and stored under secondary ventilation.

  • Empty Container Decontamination: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., methanol) before disposal[6][10].

    • Validation Step: Collect the third rinsate and test with pH paper; a neutral pH (6.5-7.5) validates that the container is fully decontaminated. The label can now be defaced, and the bottle disposed of as standard laboratory glass[10].

  • EHS Transfer: Store the sealed container in a secondary spill tray. Schedule an Environmental Health and Safety (EHS) pickup for high-temperature incineration before accumulating 15 gallons of total waste, in compliance with local fire codes[6].

Mandatory Visualization: Disposal Workflow

G Start Waste Generation: (1,5-Naphthyridin-4-yl)methanamine Segregation Segregate from Incompatibles (Acids, Oxidizers, Halogens) Start->Segregation Identify Containment Primary Containment (HDPE or Amber Glass) Segregation->Containment Transfer Labeling Apply GHS Labels (Corrosive, Toxic Amine) Containment->Labeling Document Secondary Secondary Containment (Chemically Resistant Spill Tray) Labeling->Secondary Store Disposal EHS Pickup & High-Temp Incineration Secondary->Disposal Finalize

Fig 1. Standardized disposal and segregation workflow for heterocyclic amine chemical waste.

References

  • BLD Pharm. "(1H-Benzo[d]imidazol-4-yl)methanamine / (1,5-Naphthyridin-4-yl)methanamine Product Information." BLD Pharm.

  • BLD Pharm. "(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine Hazard Statements." BLD Pharm.

  • NIH Office of Research Services. "Chemical Safety Guide, 6th Ed." National Institutes of Health.

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." American Chemical Society.

  • OSHA. "OSHA Technical Manual (OTM) - Section II: Chapter 2 (Skin Exposure)." Occupational Safety and Health Administration.

  • Compliancy Group. "OSHA Laboratory Standard | OSHA Lab Safety Standard." Compliancy Group.

  • EPA. "Identification and Listing of Hazardous Waste (40 CFR 261)." Environmental Protection Agency.

  • University of Chicago EHS. "Hazardous Waste Disposal Procedures." University of Chicago.

  • Auburn University. "Chemical Waste Management Guide." Auburn Research Risk Management and Safety.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling (1,5-Naphthyridin-4-yl)methanamine

Introduction As a Senior Application Scientist, I approach the handling of novel heterocyclic amines not just as a compliance checklist, but as a systematic mitigation of chemical reactivity. (1,5-Naphthyridin-4-yl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I approach the handling of novel heterocyclic amines not just as a compliance checklist, but as a systematic mitigation of chemical reactivity. (1,5-Naphthyridin-4-yl)methanamine combines a rigid, electron-deficient naphthyridine core with a reactive primary methanamine group. This dual nature makes it an invaluable building block in drug discovery, but it also introduces specific toxicological and physical hazards. Because primary aromatic and heterocyclic amines are highly lipid-soluble, they can be readily absorbed through the dermal layer, leading to systemic toxicity[1]. Standardizing your Personal Protective Equipment (PPE) and operational workflow is therefore critical to maintaining both scientific integrity and laboratory safety.

Hazard Profile & Mechanistic Causality

Before donning PPE, we must understand the chemical behaviors we are protecting against. Naphthyridine derivatives and primary amines typically exhibit the following hazard profile, which directly dictates our safety engineering and PPE selection[2][3]:

Hazard CategoryTypical GHS ClassificationMechanistic CausalityRequired Mitigation
Dermal Exposure Skin Irritation (H315)The primary amine acts as a localized base, while the lipophilic naphthyridine core facilitates rapid epidermal penetration[1].Impervious nitrile or neoprene gloves; lab coat[4].
Ocular Exposure Serious Eye Irritation (H319)The alkaline nature of the methanamine group causes rapid saponification of lipid membranes in the cornea[2].Snug-fitting chemical safety goggles.
Inhalation Respiratory Irritation (H335)Fine particulate dust can deposit in the upper respiratory tract, causing localized alkaline burns and systemic absorption[3].Handling exclusively within a certified chemical fume hood[3].
Reactivity Incompatible MaterialsAmines can react vigorously with strong oxidizing agents and acids, potentially releasing toxic NOx gases upon decomposition[1][5].Segregate from oxidizers during storage and waste disposal[5].

The Self-Validating PPE System

A self-validating protocol means that the failure of one safety layer becomes immediately obvious before a critical exposure occurs. For handling (1,5-Naphthyridin-4-yl)methanamine, implement the following PPE matrix:

  • Dermal Protection (Double-Gloving): Wear a pair of standard nitrile gloves (inner layer) and a thicker, extended-cuff nitrile or neoprene glove (outer layer). Causality: If the outer glove is breached by a sharp spatula or degraded by a reaction solvent, the inner glove provides a redundant barrier while you safely abort the procedure.

  • Ocular Protection: Standard safety glasses are insufficient due to the risk of airborne dust. Use non-vented chemical safety goggles to prevent micro-particulates from reaching the eye[4].

  • Respiratory & Environmental Isolation: Respiratory protection is achieved primarily through engineering controls. All weighing, transferring, and mixing must occur inside a chemical fume hood with a face velocity of 80-100 fpm to prevent the inhalation of aerosols[3].

Step-by-Step Operational Workflow

This methodology ensures that the compound remains isolated from the laboratory environment from the moment the vial is opened until the reaction is sealed.

Protocol: Safe Transfer and Solution Preparation

  • Preparation: Purge the fume hood of unnecessary clutter. Lay down a disposable, anti-static weighing mat to catch micro-spills.

  • PPE Verification: Don a fully buttoned lab coat, chemical goggles, and double nitrile gloves.

  • Static Mitigation: Heterocyclic amines often form fine, static-prone powders. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel to prevent aerosolization during transfer.

  • Weighing: Tare the receiving vial (e.g., a scintillation vial with a PTFE-lined cap) on the analytical balance inside the fume hood. Carefully transfer the solid using a micro-spatula.

  • Solvent Addition: Add the reaction solvent (e.g., Dichloromethane or DMF) directly to the weighing vial inside the fume hood. Causality: Solubilizing the compound immediately eliminates the dust inhalation hazard during subsequent transport to the reaction block.

  • Decontamination: Wipe the exterior of the sealed vial and the balance pan with a Kimwipe dampened with a 10% dilute acid (to protonate and neutralize the amine) followed by water.

Spill Response and Disposal Plan

Improper disposal of primary amines can lead to environmental contamination and the formation of toxic byproducts[1].

Protocol: Accidental Spill Remediation

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Contain: For solid spills, do not sweep dry, as this generates hazardous dust. Gently cover the spill with damp sand or a commercial inert absorbent (e.g., vermiculite). Do not use combustible materials like sawdust[4].

  • Neutralize: Lightly mist the absorbent with a dilute, weak acid (e.g., 1M citric acid) to protonate the amine. Causality: Converting the free base to its salt form drastically reduces its volatility and chemical reactivity.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

Protocol: Routine Waste Disposal

  • Segregation: Collect all (1,5-Naphthyridin-4-yl)methanamine waste (liquid streams, contaminated gloves, and Kimwipes) in a dedicated "Halogenated/Amine Organic Waste" container[4].

  • Labeling: Clearly label the container with the chemical name and the specific hazards (e.g., "Irritant, Harmful").

  • Storage: Store in a secondary containment tray in a designated Satellite Accumulation Area, strictly segregated from strong oxidizing agents[5].

Operational Logic Visualization

G Start Start: Handling (1,5-Naphthyridin-4-yl)methanamine PPE Verify PPE: Double Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood SpillCheck Did a spill occur? Hood->SpillCheck SpillYes Spill Response Protocol SpillCheck->SpillYes Yes SpillNo Standard Operational Protocol SpillCheck->SpillNo No Contain Cover with Inert Absorbent (Sand/Vermiculite) SpillYes->Contain Neutralize Mist with 1M Citric Acid (Protonate Amine) Contain->Neutralize Waste Collect in Dedicated Amine Waste Container Neutralize->Waste Weigh Weigh Solid & Solubilize Immediately to Prevent Dust SpillNo->Weigh Weigh->Waste Safe Safe Disposal & Decontamination Complete Waste->Safe

Logical workflow for safe handling, spill remediation, and disposal of the target compound.

References

  • SAFETY DATA SHEET - Fisher Scientific. FisherSci.com. 5

  • 1,8-Naphthyridine - Safety Data Sheet - ChemicalBook. ChemicalBook.com. 2

  • SDS-Naphthyridine-azaquinolone - Safety Data Sheet (SDS). MedKoo.com. 3

  • Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.com. 4

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. ACS.org. 1

Sources

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